Fludrocortisone Acetate
Description
Historical Context of Fludrocortisone (B194907) Acetate (B1210297) Development and Research
The development of fludrocortisone marked a significant milestone in pharmaceutical history. It was first described in the scientific literature in 1953 and was introduced for medical use as fludrocortisone acetate in 1954. wikipedia.org This made it the first synthetic corticosteroid to be marketed, preceding other well-known synthetics and following the introduction of cortisone (B1669442) in 1948 and hydrocortisone (B1673445) in 1951. wikipedia.orgwikipedia.org Notably, fludrocortisone was also the first fluorine-containing pharmaceutical drug to reach the market. wikipedia.orgacs.org
The key chemical innovation was the introduction of a fluorine atom at the 9α-position of hydrocortisone. acs.orgnih.gov This structural change dramatically increased the steroid's mineralocorticoid potency, making it a powerful tool for conditions requiring mineralocorticoid replacement, such as Addison's disease. patsnap.comnih.gov The synthesis involves dissolving the precursor compound in dichloromethane (B109758) and adding pyridine (B92270) hydrofluoric acid to introduce the fluorine atom. chemicalbook.com Early research focused on its utility in replacing the missing hormone aldosterone (B195564) in various forms of adrenal insufficiency. wikipedia.orgpatsnap.com
| Event | Year | Significance | Reference |
| Fludrocortisone Described | 1953 | First scientific literature description of the compound. | wikipedia.org |
| Market Introduction | 1954 | Introduced for medical use as the first synthetic corticosteroid and first fluoro-pharmaceutical. | wikipedia.orgacs.org |
| Nobel Prize for Corticosteroids | 1950 | Tadeusz Reichstein, Edward Calvin Kendall, and Philip Showalter Hench awarded the Nobel Prize for discoveries related to adrenal cortex hormones, paving the way for synthetic derivatives. | wikipedia.org |
Evolution of Research Perspectives on Synthetic Mineralocorticoids
Research perspectives on synthetic mineralocorticoids like this compound have evolved considerably since their introduction. Initially, the focus was narrowly defined by the concept of hormone replacement, primarily for the life-sustaining regulation of electrolyte and water balance in adrenal insufficiency. nih.govnih.gov
The scientific community's understanding deepened with advances in molecular biology, particularly the characterization of the mineralocorticoid receptor (MR). nih.gov It was discovered that the MR, the primary target of mineralocorticoids, could also be activated by the glucocorticoid cortisol, which circulates at much higher concentrations than aldosterone. bioscientifica.comahajournals.org This led to the discovery of the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which protects the MR from cortisol in key tissues like the kidney by converting it to cortisone. ahajournals.org This finding reshaped the understanding of mineralocorticoid action, highlighting a complex system of receptor specificity and local enzymatic control.
This more nuanced understanding spurred research beyond simple replacement therapy. Scientists began to investigate the broader pathophysiological roles of MR activation in tissues not traditionally associated with mineralocorticoid action, such as the heart, vasculature, and brain. oup.comfrontiersin.org Research demonstrated that excessive MR activation is implicated in inflammation, fibrosis, and oxidative stress in the cardiovascular and renal systems. ahajournals.orge-century.us This evolution in thinking led to the development and investigation of mineralocorticoid receptor antagonists (MRAs) to counteract these effects. nih.govfrontiersin.org Consequently, research on synthetic mineralocorticoids like this compound expanded to explore its effects in conditions not caused by adrenal failure, such as septic shock and various forms of orthostatic intolerance, viewing it not just as a replacement hormone but as a modulator of complex physiological and pathophysiological processes. nih.govclinicaltrials.gov
Current Research Landscape and Knowledge Gaps regarding this compound
The current research landscape for this compound is diverse, targeting a range of conditions and seeking to refine its application. A significant area of investigation is its role in septic shock. While some studies have suggested a benefit when combined with hydrocortisone, its specific contribution remains a subject of debate. nih.govresearchgate.netnih.gov Ongoing clinical trials, such as the FluDReSS study, are designed to determine the optimal dose-response relationship of fludrocortisone in septic shock patients and to understand its mechanisms of action by analyzing endocrine, inflammatory, and genetic markers. clinicaltrials.govcenterwatch.com
Another active area of research is its use in treating orthostatic intolerance syndromes, including postural orthostatic tachycardia syndrome (POTS). stuffthatworks.health Studies have investigated its effect on symptoms like dizziness and nausea in pediatric and adult patients. nih.govnaspghan.org However, the evidence base is still developing, with some research highlighting symptomatic improvement while others note a lack of effect on certain outcomes like syncope rates. nih.govclinicaltrials.gov
Emerging research is exploring novel applications for this compound. For instance, a phase 1b study has evaluated the intravitreal administration of this compound for geographic atrophy, a form of age-related macular degeneration, suggesting it may be a feasible therapy. bmj.comeyeco.com.au
Despite decades of use and study, significant knowledge gaps persist.
Orthostatic Hypotension: A 2021 Cochrane Review concluded that the evidence for the effects of fludrocortisone on blood pressure and symptoms in people with orthostatic hypotension due to diabetes or Parkinson's disease is very uncertain. nih.govresearchgate.net The review highlighted a lack of information on long-term treatment and a need for randomized controlled trials (RCTs) in other conditions causing orthostatic hypotension, such as multiple system atrophy and familial dysautonomia. cochranelibrary.com
Septic Shock: The precise role and most effective dosing regimen for fludrocortisone in septic shock are not yet adequately established. clinicaltrials.govcenterwatch.com Furthermore, pharmacokinetic studies have shown that in some critically ill patients with septic shock, oral fludrocortisone may have undetectable plasma concentrations, raising questions about absorption and bioavailability in this population. nih.gov
Comparative Effectiveness: There is a lack of head-to-head RCTs comparing fludrocortisone with other treatments for orthostatic hypotension, such as midodrine (B238276). cochranelibrary.com
Vasovagal Syncope: While often used by clinicians, there is a recognized lack of high-quality, placebo-controlled trials to support the efficacy of fludrocortisone in preventing vasovagal syncope. clinicaltrials.gov
| Research Area | Key Findings / Ongoing Studies | Identified Knowledge Gaps | Reference |
| Septic Shock | Combination with hydrocortisone may reduce mortality. nih.govnih.gov The FluDReSS trial is investigating dose-response relationships. clinicaltrials.govcenterwatch.com | The specific role of fludrocortisone remains controversial and the optimal dose is unknown. clinicaltrials.govnih.gov Pharmacokinetics in septic shock are not fully understood. nih.gov | nih.govclinicaltrials.govnih.govnih.govcenterwatch.com |
| Orthostatic Intolerance (POTS, etc.) | May improve symptoms like dizziness and nausea in some patients. nih.govnaspghan.org It is one of the most commonly tried treatments for POTS. stuffthatworks.health | Long-term cardiovascular effects in children are not well known. clinicaltrials.gov Evidence from high-quality RCTs is limited. nih.govcochranelibrary.com | stuffthatworks.healthnih.govnaspghan.orgclinicaltrials.govnih.govcochranelibrary.com |
| Geographic Atrophy (Ophthalmology) | A phase 1b trial found intravitreal this compound to be clinically safe and well-tolerated. bmj.com Mouse models suggest it prevents the development of dry AMD-like lesions. eyeco.com.au | Efficacy requires further investigation in larger, longer-term studies with multidose regimens. bmj.com | bmj.comeyeco.com.au |
| Chronic Fatigue Syndrome (CFS) | A randomized controlled trial found fludrocortisone was no more effective than placebo for ameliorating symptoms in adults with CFS and neurally mediated hypotension. nih.gov | Further studies are needed to see if other medications or combination therapies are more effective for orthostatic intolerance in CFS. nih.gov | nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31FO6/c1-13(25)30-12-19(28)22(29)9-7-16-17-5-4-14-10-15(26)6-8-20(14,2)23(17,24)18(27)11-21(16,22)3/h10,16-18,27,29H,4-9,11-12H2,1-3H3/t16-,17-,18-,20-,21-,22-,23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWHXTATXSMDSB-GSLJADNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C1(CCC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCC(=O)[C@]1(CC[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC4=CC(=O)CC[C@@]43C)F)O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31FO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2023062 | |
| Record name | Fludrocortisone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
514-36-3 | |
| Record name | Fludrocortisone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=514-36-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fludrocortisone acetate [USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000514363 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUDROCORTISONE ACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15186 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fludrocortisone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2023062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fludrocortisone 21-acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLUDROCORTISONE ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V47IF0PVH4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacology and Molecular Mechanisms of Fludrocortisone Acetate
Mechanism of Action of Fludrocortisone (B194907) Acetate (B1210297)
The mechanism of action of fludrocortisone acetate is a multi-step process that begins with its conversion to the active form and culminates in the modulation of gene expression, leading to significant physiological effects on electrolyte and water balance.
Role as a Pro-drug and Hydrolysis by Esterases
This compound is administered as an inactive pro-drug. wikipedia.orgnih.govgoogle.com To exert its physiological effects, it must first undergo hydrolysis to its active form, fludrocortisone. wikipedia.orggoogle.comnih.gov This conversion is carried out by enzymes known as esterases or pseudo-esterases, which are found in the liver and other body fluids. nih.govnih.govmsdvetmanual.com This enzymatic action cleaves the acetate ester from the molecule, yielding the active fludrocortisone. nih.gov
Binding to Cytoplasmic Mineralocorticoid Receptors
Once activated, fludrocortisone, being highly lipid-soluble, easily penetrates the plasma membrane of target cells. nih.gov Inside the cell, it binds to specific cytoplasmic receptors known as mineralocorticoid receptors (MR). patsnap.comnih.govcancer.gov These receptors have a high affinity for mineralocorticoids like aldosterone (B195564) and fludrocortisone. drugbank.comwikipedia.org While fludrocortisone also has some affinity for glucocorticoid receptors, its mineralocorticoid potency is substantially greater. wikipedia.orgdrugbank.com
Nuclear Translocation and Gene Transcription Modulation
Upon binding of fludrocortisone to the mineralocorticoid receptor, the resulting receptor-ligand complex undergoes a conformational change. nih.gov This change facilitates the translocation of the complex from the cytoplasm into the nucleus. nih.govcancer.govwikipedia.org Within the nucleus, the complex binds to specific DNA sequences known as hormone response elements located in the promoter regions of target genes. wikipedia.org This binding initiates the process of gene transcription, leading to the synthesis of new messenger RNA (mRNA) and subsequently, new proteins that mediate the physiological effects of the hormone. nih.govdrugbank.comwikipedia.org
Effects on Renal Distal Convoluted Tubules and Collecting Ducts
The primary sites of action for fludrocortisone are the distal convoluted tubules and the collecting ducts of the kidneys. patsnap.compediatriconcall.comnih.govnih.govmedex.com.bd These segments of the nephron are crucial for the fine-tuning of electrolyte and water balance. uzh.ch The proteins synthesized as a result of fludrocortisone-induced gene transcription directly impact the transport functions of the epithelial cells lining these tubules. pediatriconcall.comdrugbank.com
Regulation of Sodium and Water Reabsorption
Fludrocortisone enhances the reabsorption of sodium ions (Na+) from the tubular fluid back into the bloodstream. pediatriconcall.comdrugbank.comnih.govmedex.com.bd This is achieved by increasing the number and activity of epithelial sodium channels (ENaC) on the apical (luminal) membrane of the tubular cells. drugbank.comnih.gov It also stimulates the activity of the Na+/K+-ATPase pump on the basolateral membrane, which actively transports sodium out of the cell and into the interstitial fluid. drugbank.com The increased reabsorption of sodium creates an osmotic gradient that drives the reabsorption of water, leading to an expansion of the extracellular fluid volume. patsnap.comcancer.govpatsnap.com
Impact on Potassium and Hydrogen Ion Excretion
Concurrently with stimulating sodium reabsorption, fludrocortisone increases the excretion of potassium (K+) and hydrogen (H+) ions into the urine. pediatriconcall.comnih.govdrugbank.comnih.govmedex.com.bd The increased activity of the basolateral Na+/K+-ATPase pump brings potassium into the tubular cells, which then moves into the tubular fluid through apical potassium channels. drugbank.com The secretion of hydrogen ions is also enhanced, which can lead to metabolic alkalosis with excessive mineralocorticoid activity. pediatriconcall.comnih.govmedex.com.bd
Research Findings on this compound's Mechanism
| Feature | Description | References |
| Receptor Binding | Binds with high affinity to cytoplasmic mineralocorticoid receptors (MR). Also binds to glucocorticoid receptors (GR), but with much lower affinity. | drugbank.com, nih.gov, wikipedia.org, wikipedia.org |
| Genomic Action | The fludrocortisone-MR complex translocates to the nucleus, binds to hormone response elements, and modulates the transcription of target genes. | drugbank.com, nih.gov, cancer.gov, wikipedia.org |
| Primary Target Tissues | Exerts its main effects on the distal convoluted tubules and collecting ducts of the kidney. | nih.gov, patsnap.com, pediatriconcall.com, nih.gov, medex.com.bd |
| Effect on Ion Transport | Increases the density and activity of apical epithelial sodium channels (ENaC) and basolateral Na+/K+-ATPase pumps. | drugbank.com, nih.gov |
Permissive Effects on Alpha-Adrenoreceptors and Vasoconstrictor Potentiation
Fludrocortisone exerts permissive effects on alpha-adrenoreceptors, enhancing the body's response to vasoconstrictors. nih.govoup.com This action is crucial for maintaining vascular tone and blood pressure. The steroid is believed to increase the sensitivity of vascular receptors to norepinephrine (B1679862). nih.gov Research has shown that treatment with fludrocortisone potentiates the pressor effects of endogenous vasoconstrictors like norepinephrine and angiotensin II. nih.govjmatonline.com This potentiation is thought to be a key mechanism in its therapeutic effect for conditions like orthostatic hypotension. nih.govcambridge.org Studies in humans have demonstrated that fludrocortisone treatment can increase pressor sensitivity to intravenous noradrenaline. nih.gov Furthermore, it has been observed to enhance forearm vascular resistance in response to intra-arterial angiotensin II. oup.com The enhanced vascular reactivity to such vasoactive substances is a significant aspect of fludrocortisone's pharmacological profile. doctorlib.org
Influence on Na+-K+-ATPase Activity
Fludrocortisone influences the activity of Na+-K+-ATPase, also known as the sodium-potassium pump. medtigo.com By binding to mineralocorticoid receptors, it triggers a series of events that lead to an increased density of Na+-K+-ATPase on the basolateral side of renal tubule cells. drugbank.com This enhanced pump activity is a core component of its mechanism for increasing sodium reabsorption. medtigo.comdrugbank.com Studies have indicated that fludrocortisone stimulates Na+-K+-ATPase activity, which in turn contributes to increased potassium secretion, particularly in the gastrointestinal tract. oup.com
Interaction with Glucocorticoid Receptors
While renowned for its mineralocorticoid effects, fludrocortisone also interacts with glucocorticoid receptors, albeit with a much lower affinity compared to its potent action on mineralocorticoid receptors. drugbank.com It possesses high glucocorticoid activity, but it is primarily utilized for its mineralocorticoid effects. pediatriconcall.combayviewrx.com The glucocorticoid activity of fludrocortisone is approximately 10 to 15 times that of hydrocortisone (B1673445). tokyovets.comdoctorabad.com This interaction with glucocorticoid receptors means that at larger doses, fludrocortisone can inhibit endogenous adrenal cortical secretion, thymic activity, and pituitary corticotropin (B344483) excretion. nih.gov However, when used in recommended small dosages, the glucocorticoid side effects are not typically a major issue. nih.govrxlist.com The addition of a fluorine atom to its structure increases its affinity for the glucocorticoid receptor. nih.gov
Pharmacodynamics of this compound
The pharmacodynamics of fludrocortisone are characterized by its powerful mineralocorticoid activity, which significantly impacts electrolyte and water balance. medtigo.com
Mineralocorticoid Activity Profile
This compound is a synthetic adrenocortical steroid with very potent mineralocorticoid properties. nih.govrxlist.com Its primary action is on the distal tubules of the kidney, where it enhances the reabsorption of sodium ions and water from the tubular fluid back into the plasma. pediatriconcall.comnih.govrxlist.com This leads to an expansion of plasma volume. cambridge.orgahajournals.org Concurrently, it increases the urinary excretion of potassium and hydrogen ions. pediatriconcall.comnih.govrxlist.com These actions help to maintain electrolyte homeostasis and are the basis for its use in conditions like adrenal insufficiency. longdom.orgmedtigo.com The effects of fludrocortisone on electrolyte balance are considerably heightened and prolonged compared to hydrocortisone. nih.govrxlist.com
Comparative Mineralocorticoid and Glucocorticoid Potency
Fludrocortisone exhibits a striking difference in its mineralocorticoid and glucocorticoid potencies. It is estimated to have a mineralocorticoid potency that is 125 to 800 times that of hydrocortisone. wikipedia.orgtokyovets.com In contrast, its glucocorticoid potency is about 10 to 15 times that of hydrocortisone. tokyovets.comdoctorabad.com This high mineralocorticoid-to-glucocorticoid activity ratio is a defining characteristic of the drug.
Table 1: Relative Potencies of Fludrocortisone
| Steroid | Relative Mineralocorticoid Potency | Relative Glucocorticoid Potency |
| Fludrocortisone | 125 tokyovets.commsdvetmanual.com | 10 wikipedia.orgmsdvetmanual.com |
| Cortisol | 1 wikipedia.orgmsdvetmanual.com | 1 wikipedia.orgmsdvetmanual.com |
Effects on Plasma Electrolyte Composition
The potent mineralocorticoid activity of fludrocortisone directly impacts plasma electrolyte composition. It produces marked sodium retention and increases urinary potassium excretion. nih.govdroracle.ai This can lead to a slight but significant increase in plasma sodium concentration. ahajournals.org Conversely, it often causes a decrease in plasma potassium levels, which can result in hypokalemia. ahajournals.orgdroracle.ai These shifts in electrolyte levels are responsible for the drug's effect of raising blood pressure. nih.govdroracle.ai Periodic monitoring of serum electrolyte levels is often necessary during therapy. nih.gove-lactancia.org
Table 2: Effects of Fludrocortisone on Plasma Electrolytes
| Electrolyte | Effect |
| Sodium (Na+) | Increased reabsorption, leading to increased plasma concentration. drugbank.comnih.govahajournals.org |
| Potassium (K+) | Increased urinary excretion, leading to decreased plasma concentration (hypokalemia). drugbank.comnih.govahajournals.orgdroracle.ai |
| Hydrogen (H+) | Increased urinary excretion. nih.govrxlist.com |
Impact on Extracellular Fluid Volume
This compound exerts a significant influence on the body's fluid balance, primarily by expanding the extracellular fluid (ECF) volume. droracle.ai This effect is a direct consequence of its potent mineralocorticoid activity. medex.com.bd The drug acts on the distal tubules of the kidneys, where it enhances the reabsorption of sodium ions from the tubular fluid back into the plasma. medex.com.bdpatsnap.com As sodium ions are osmotically active, water follows their reabsorption, leading to an increase in the volume of fluid outside the cells. patsnap.com This mechanism of action, involving the promotion of sodium and water retention, is central to the therapeutic effects of this compound in conditions characterized by fluid and electrolyte imbalances. patsnap.com The expansion of the ECF volume is a key factor in how the compound helps to stabilize blood pressure. patsnap.com
Influence on Blood Pressure Regulation
The regulation of blood pressure is a critical pharmacodynamic effect of this compound. patsnap.com Its primary mechanism in elevating blood pressure is directly linked to its impact on electrolyte and water balance. rxlist.com By mimicking the effects of the endogenous hormone aldosterone, this compound binds to mineralocorticoid receptors located in the distal tubules and collecting ducts of the kidney. patsnap.com This binding initiates a cascade of cellular events that result in increased sodium reabsorption and, consequently, water retention. patsnap.com
The resulting increase in blood volume is a fundamental step in raising blood pressure. patsnap.com This action is particularly beneficial in medical conditions associated with aldosterone deficiency, where patients may experience low blood pressure. patsnap.com Furthermore, with chronic administration, a pressor effect may be sustained even as sodium retention and plasma volume normalize, which is thought to be due to an increase in peripheral vascular resistance. nih.gov
The following table summarizes the mechanisms by which this compound influences blood pressure:
| Mechanism | Description |
| Aldosterone Mimicry | Acts like the natural hormone aldosterone. patsnap.com |
| Mineralocorticoid Receptor Binding | Binds to mineralocorticoid receptors in the kidneys. patsnap.com |
| Sodium and Water Retention | Promotes the reabsorption of sodium and water, increasing blood volume. patsnap.com |
| Increased Peripheral Vascular Resistance | May contribute to a sustained increase in blood pressure with long-term use. nih.gov |
Temporal Profile of Pharmacodynamic Effects
The pharmacodynamic effects of this compound are characterized by a prolonged duration of action. medex.com.bd While the plasma half-life of the drug is relatively short, its biological half-life is considerably longer, estimated to be between 18 and 36 hours. rxlist.com This extended biological activity means that the physiological effects of a single dose can persist for 1 to 2 days. drugbank.com
The onset of action for this compound is not immediate. Therapeutic effects typically begin to manifest within 24 to 48 hours of administration. droracle.ai However, achieving the full therapeutic effect, particularly in the stabilization of blood pressure and electrolyte levels, may take a longer period, ranging from 3 to 5 days up to 1 to 2 weeks of consistent use. droracle.aidroracle.ai This gradual onset is attributed to the drug's mechanism of action at the transcriptional level, which involves the synthesis of new proteins to exert its effects. drugbank.com
Pharmacokinetics of this compound
Absorption Characteristics
This compound is readily absorbed from the gastrointestinal tract following oral administration. patsnap.com Research indicates that the absorption is both rapid and complete. drugbank.com Certain factors can influence the rate and extent of absorption. For instance, the presence of high-fat meals has been shown to enhance the absorption of the drug. longdom.org
Following oral administration, the time required to reach the maximum concentration of fludrocortisone in the plasma (Tmax) is relatively short. Studies have consistently reported that the Tmax for this compound generally falls within the range of 0.5 to 2 hours. drugbank.comnih.gov This rapid attainment of peak plasma levels is indicative of the drug's efficient absorption from the gastrointestinal tract.
The table below provides a summary of the pharmacokinetic absorption parameters for this compound.
| Pharmacokinetic Parameter | Value |
| Oral Absorption | Rapid and complete drugbank.com |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 2 hours drugbank.comnih.gov |
Influence of Food Intake and Gastric pH on Absorption
The absorption of orally administered fludrocortisone can be affected by the presence of food and the pH level of the stomach. longdom.org Research indicates that consuming high-fat meals can lead to an increase in its absorption. longdom.org Conversely, substances that alter gastric pH, such as antacids, may reduce its bioavailability. longdom.org this compound is administered orally and is primarily absorbed in the gastrointestinal tract. longdom.org
Impact of Proton Pump Inhibitors on Absorption
Proton pump inhibitors (PPIs), medications that significantly reduce gastric acid production, can negatively impact the absorption of this compound. nih.govnih.gov The absorption of the acetate form relies on gastric pH; it crosses the gastric barrier more effectively in its non-ionized state. nih.gov By increasing the gastric pH, PPIs can accelerate the ionization of the acetate molecule, which may, in turn, reduce the bioavailability of fludrocortisone. nih.govresearchgate.net Studies have suggested a trend towards lower plasma concentrations of fludrocortisone in patients concurrently using PPIs. nih.gov
Distribution Profile
Apparent Volume of Distribution
Fludrocortisone exhibits a large apparent volume of distribution, estimated to be between 80 and 85 liters. nih.govdrugbank.comnih.gov This indicates that the drug distributes extensively throughout the body tissues. medicines.org.uk A pharmacokinetic study in adults with septic shock reported a similar apparent volume of distribution of 78 L. researchgate.net
Plasma Protein Binding (Albumin and Corticosteroid-Binding Globulin)
Once in the bloodstream, fludrocortisone is highly bound to plasma proteins. wikipedia.orgnih.gov Approximately 70% to 80% of the drug binds to these proteins, primarily corticosteroid-binding globulin (CBG), also known as transcortin, and albumin. drugbank.comnih.gov This binding is reversible, and only the unbound fraction of the drug is biologically active and able to interact with its receptors. msdvetmanual.com While many synthetic corticosteroids bind mainly to albumin, fludrocortisone also shows significant binding to CBG. msdvetmanual.com
Cerebrospinal Fluid Penetration
The penetration of fludrocortisone into the cerebrospinal fluid (CSF) is considered minimal. nih.govdrugbank.com Studies in human volunteers have observed a CSF to plasma concentration ratio of 1:6, indicating that the concentration of the drug in the central nervous system is substantially lower than in the blood. drugbank.comnih.govmedicines.org.uk
Metabolic Pathways
This compound is a prodrug that must be hydrolyzed by esterases in the liver and other body fluids to its active form, fludrocortisone. nih.gov The metabolism of fludrocortisone itself is not as extensively documented as that of other corticosteroids. drugbank.comnih.gov
The 9α-fluorination of the molecule significantly influences its metabolic pathway. drugbank.comnih.gov This structural feature appears to protect the molecule from oxidation by 11β-hydroxysteroid dehydrogenase enzymes, a key pathway for the inactivation of other corticosteroids. drugbank.com This reduced inactivation is thought to be a primary reason for fludrocortisone's powerful mineralocorticoid effects. drugbank.comnih.gov
In vitro studies using human liver microsomes have identified two metabolites: 20β-dihydrofluorocortisol and 6β-hydroxyfluorocortisol. drugbank.com Although the specific enzymes were not fully detailed, it is likely that the cytochrome P450 (CYP) 3A family of enzymes contributes to its metabolism, as is common for corticosteroids. longdom.orgdrugbank.com The metabolites of fludrocortisone are generally less potent than the parent compound. longdom.org The primary route of elimination for fludrocortisone and its inactive metabolites is through the kidneys via urine. longdom.orgnih.gov
Interactive Data Table: Pharmacokinetic Parameters of Fludrocortisone
| Parameter | Value | Source(s) |
| Absorption | ||
| Influence of High-Fat Meal | Enhanced absorption | longdom.org |
| Influence of Antacids | Decreased bioavailability | longdom.org |
| Influence of PPIs | Reduced bioavailability | nih.govnih.govresearchgate.net |
| Distribution | ||
| Apparent Volume of Distribution | 80-85 L | nih.govdrugbank.comnih.gov |
| Plasma Protein Binding | 70-80% | drugbank.comnih.gov |
| Primary Binding Proteins | Albumin, Corticosteroid-Binding Globulin | drugbank.comnih.govmsdvetmanual.com |
| CSF:Plasma Ratio | 1:6 | drugbank.comnih.govmedicines.org.uk |
| Metabolism | ||
| Status | Prodrug (this compound) | nih.govwikipedia.org |
| Active Form | Fludrocortisone | nih.gov |
| Key Metabolic Feature | 9α-fluorination impairs 11β-oxidation | drugbank.comnih.gov |
| Identified Metabolites | 20β-dihydrofluorocortisol, 6β-hydroxyfluorocortisol | drugbank.com |
| Probable Enzyme System | Cytochrome P450 3A (CYP3A) | longdom.orgdrugbank.com |
| Elimination | ||
| Primary Route | Renal (Urine) | longdom.orgnih.gov |
Hydrolysis in Liver and Body Fluids
This compound is administered as an inactive prodrug. nih.govwikipedia.org To become pharmacologically active, it must first undergo hydrolysis to its active form, fludrocortisone. This conversion is carried out by esterases or pseudo-esterases found in the liver and other body fluids. nih.govnih.govmsdvetmanual.com Following oral administration, only the active, non-esterified alcohol form, fludrocortisone, is detectable in the blood. e-lactancia.orgmedicines.org.uk This rapid and complete absorption from the gastrointestinal tract is a key pharmacokinetic feature. e-lactancia.orgnih.gov
Role of Cytochrome P450 Enzyme System (CYP3A4)
The cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoenzyme, plays a significant role in the metabolism of fludrocortisone. longdom.orglongdom.org This enzyme family is responsible for the metabolism of a wide variety of substances, including many steroids. drugbank.comdrugbank.com Co-administration of drugs that induce or inhibit CYP3A4 can alter the metabolism and clearance of fludrocortisone, potentially affecting its therapeutic efficacy. longdom.orglongdom.org For instance, hepatic enzyme inducers like barbiturates and rifampicin (B610482) may increase the metabolic clearance of this compound. medicines.org.ukhweclinicalguidance.nhs.uk Conversely, inhibitors of CYP3A4 can decrease its clearance. longdom.orglongdom.org
Impact of 9α-Fluorination on Metabolism
The introduction of a fluorine atom at the 9-alpha position of the steroid structure is a critical modification that significantly influences fludrocortisone's metabolic profile and potency. nih.govannualreviews.org This 9α-fluorination enhances both its mineralocorticoid and glucocorticoid activity compared to cortisol. uomustansiriyah.edu.iqmerckvetmanual.com
Formation of Metabolites (e.g., 20β-dihydrofluorocortisol, 6β-hydroxyfluorocortisol)
The metabolism of fludrocortisone is simplified due to the 9α-fluorination. nih.govdrugbank.com While pathways like 11β-hydroxyl group dehydrogenation and A-ring reduction are blocked, other pathways remain active. researchgate.net In vitro studies using human liver microsomes and cytosol have identified two primary metabolites: 20β-dihydrofluorocortisol and 6β-hydroxyfluorocortisol. nih.govdrugbank.comsmolecule.com The formation of these metabolites occurs through 20β-reduction and 6β-hydroxylation. researchgate.net In the cytosol, 20β-reduction is the sole biotransformation observed. researchgate.net These metabolites are less potent in terms of mineralocorticoid activity than the parent compound. longdom.orglongdom.org
Elimination Processes
The elimination of fludrocortisone and its metabolites from the body occurs through several routes, ensuring the termination of its pharmacological effects.
Primary Excretion Routes (Urine, Feces, Bile)
The primary route of elimination for fludrocortisone and its inactive metabolites is through the kidneys via urine. longdom.orgpatsnap.com Approximately 80% of an administered dose is excreted in the urine. nih.gove-lactancia.orgnih.govdrugbank.com The remaining 20% is likely eliminated through fecal or biliary routes. nih.gove-lactancia.orgnih.govdrugbank.com In rats, a significant portion of the dose is excreted in the bile. e-lactancia.org
Plasma Clearance Rates
Population pharmacokinetic studies have provided estimates for the plasma clearance of fludrocortisone. The reported plasma clearance rate is approximately 40.8 L/h. nih.govnih.govdrugbank.comdrugbank.com However, studies in specific patient populations, such as those in septic shock, have shown a large inter-individual variability in apparent clearance, which was estimated at 40 L/h. nih.govresearchgate.net
Below is an interactive data table summarizing the pharmacokinetic parameters of fludrocortisone.
| Pharmacokinetic Parameter | Value | Source |
| Metabolism | ||
| Primary Site | Liver | nih.govlongdom.orglongdom.orgpatsnap.com |
| Active Form | Fludrocortisone (via hydrolysis of this compound) | nih.govwikipedia.orge-lactancia.orgmedicines.org.uk |
| Key Enzyme System | Cytochrome P450 (CYP3A4) | longdom.orglongdom.org |
| Primary Metabolites | 20β-dihydrofluorocortisol, 6β-hydroxyfluorocortisol | nih.govdrugbank.comsmolecule.com |
| Elimination | ||
| Primary Route | Urine (~80%) | nih.gove-lactancia.orgnih.govdrugbank.com |
| Secondary Routes | Feces, Bile (~20%) | nih.gove-lactancia.orgnih.govdrugbank.com |
| Clearance | ||
| Plasma Clearance | ~40.8 L/h | nih.govnih.govdrugbank.comdrugbank.com |
Plasma and Biologic Half-Life
The pharmacokinetic profile of this compound is characterized by a notable difference between its plasma half-life and its biologic half-life. The plasma half-life refers to the time it takes for the concentration of the drug in the blood plasma to reduce by half, while the biologic half-life is the time required for the drug's physiological effects to diminish by half.
Following oral administration, this compound is rapidly and well absorbed from the gastrointestinal tract. mims.come-lactancia.org Research indicates that the plasma half-life of fludrocortisone is approximately 3.5 hours or more. tokyovets.comnih.govdrugfuture.comnih.gov Some studies have reported a shorter elimination half-life of around 30 minutes after intravenous administration in human volunteers. e-lactancia.orgmims.commedicines.org.uk Another source suggests an elimination half-life of about 7 hours. hweclinicalguidance.nhs.uk One study on the pharmacokinetics of oral fludrocortisone in septic shock identified a short plasma elimination half-life. nih.gov
In contrast to its relatively short presence in the plasma, this compound has a much longer biologic half-life, which is estimated to be between 18 and 36 hours. tokyovets.comnih.govdrugfuture.comdrugs.com This prolonged duration of action is due to its effects at the transcriptional level, meaning a single dose can exert its physiological effects for one to two days. drugbank.commedsafe.govt.nzmedsafe.govt.nz
This compound itself is an inactive prodrug that undergoes hydrolysis by esterases, primarily in the liver, to its active form, fludrocortisone. medicines.org.uknih.gov After administration of the acetate form, only the non-esterified alcohol (fludrocortisone) is detectable in the blood. mims.come-lactancia.orgmims.commedicines.org.uk Peak plasma concentrations are typically reached within 1.7 to 4 hours after oral intake. mims.come-lactancia.orgtokyovets.commims.commedicines.org.uk
The drug is extensively bound to plasma proteins, with approximately 70% to 80% bound to globulin fractions. e-lactancia.orgmims.commedicines.org.uk This binding affects its distribution and availability to target tissues. The majority of fludrocortisone, around 80%, is excreted in the urine as inactive metabolites, with the remaining 20% thought to be eliminated through feces or bile. nih.gov
Below is a data table summarizing the pharmacokinetic parameters of this compound.
| Pharmacokinetic Parameter | Value | Source(s) |
| Plasma Half-Life | ~3.5 hours or more | tokyovets.comnih.govdrugfuture.comnih.gov |
| ~7 hours (elimination) | hweclinicalguidance.nhs.uk | |
| 30 minutes (after IV) | e-lactancia.orgmims.commedicines.org.uk | |
| Biologic Half-Life | 18 to 36 hours | tokyovets.comnih.govdrugfuture.comdrugs.com |
| Time to Peak Plasma Concentration | 1.7 to 4 hours | mims.come-lactancia.orgtokyovets.commims.commedicines.org.uk |
| Protein Binding | 70% to 80% | e-lactancia.orgmims.commedicines.org.uk |
| Primary Route of Excretion | Urine (~80%) | nih.gov |
Clinical Efficacy and Therapeutic Applications of Fludrocortisone Acetate in Research
Adrenocortical Insufficiency (Addison's Disease)
Addison's disease, or primary adrenocortical insufficiency, is a condition where the adrenal glands fail to produce adequate amounts of steroid hormones, primarily cortisol and aldosterone (B195564). bmj.com Fludrocortisone (B194907) acetate (B1210297) is indicated as a partial replacement therapy for this condition. nih.govdroracle.aimedicinenet.com
In Addison's disease, the deficiency of aldosterone leads to an inability of the kidneys to conserve sodium, resulting in electrolyte imbalances. addisonsdisease.org.uk Fludrocortisone acetate serves as a partial replacement for the deficient endogenous mineralocorticoids. nih.govdroracle.ai Its use is crucial for managing the mineralocorticoid deficiency aspect of the disease. has-sante.fr
For comprehensive management of Addison's disease, this compound is typically administered in conjunction with a glucocorticoid, such as hydrocortisone (B1673445) or cortisone (B1669442). nih.govdroracle.aimedsafe.govt.nz This combination therapy aims to replicate the normal hormonal output of the adrenal glands, addressing both mineralocorticoid and glucocorticoid deficiencies. medsafe.govt.nzdroracle.ai The addition of fludrocortisone is often necessary as glucocorticoids alone may not provide sufficient mineralocorticoid activity. drugs.com This combined approach is considered standard treatment for primary adrenal insufficiency. droracle.ai
This compound exerts a significant influence on electrolyte balance by promoting sodium reabsorption and potassium excretion in the kidneys. nih.govmedicinenet.comdroracle.ai This action helps to correct the hyponatremia and hyperkalemia often seen in Addison's disease. droracle.ai By restoring sodium levels and consequently increasing blood volume, this compound plays a vital role in elevating and stabilizing blood pressure. patsnap.comnih.govdroracle.ai The regulation of blood pressure is a key therapeutic goal, and fludrocortisone is more potent in this regard than hydrocortisone. droracle.ai Close monitoring of serum electrolyte levels and blood pressure is essential during therapy to avoid complications like hypertension. nih.gov
Combination Therapy with Glucocorticoids (e.g., Hydrocortisone, Cortisone)
Salt-Losing Adrenogenital Syndrome (Congenital Adrenal Hyperplasia)
Congenital Adrenal Hyperplasia (CAH) encompasses a group of genetic disorders affecting the adrenal glands' ability to produce cortisol. jcrpe.org The most severe form, known as the salt-wasting or salt-losing type, also involves a deficiency in aldosterone production. jcrpe.orgpediatricurologycasereports.com this compound is a critical component in the treatment of this condition. nih.govmedicinenet.com
In CAH, enzymatic defects in the cortisol synthesis pathway lead to an overproduction of adrenocorticotropic hormone (ACTH) as the body attempts to stimulate cortisol release. nih.govoup.com This results in an excess of adrenal androgens. nih.gov While glucocorticoid therapy is used to suppress ACTH and reduce androgen production, fludrocortisone is essential to address the concurrent mineralocorticoid deficiency. patsnap.comnih.gov It helps to replace the absent or deficient aldosterone, thereby correcting a key hormonal imbalance. patsnap.com
The deficiency of aldosterone in salt-wasting CAH leads to significant sodium loss in the urine, a condition known as salt wasting. pediatricurologycasereports.comnih.gov This can result in life-threatening adrenal crises characterized by hyponatremia, hyperkalemia, dehydration, and hypotension. jcrpe.orgpediatricurologycasereports.com this compound therapy is fundamental in managing this by promoting sodium retention and preventing excessive salt loss. pediatricurologycasereports.comnih.gov In infants with salt-wasting CAH, fludrocortisone is often supplemented with sodium chloride to ensure adequate sodium levels. nih.govdroracle.ai The treatment aims to maintain normal electrolyte balance and prevent the severe consequences of salt wasting. pediatricurologycasereports.com
Research Findings on this compound Therapy
| Aspect of Therapy | Key Research Findings | Citations |
|---|---|---|
| Role in Replacement | Serves as partial replacement for deficient endogenous mineralocorticoids. | nih.govdroracle.ai |
| Combination Approach | Used with glucocorticoids (hydrocortisone, cortisone) to mimic normal adrenal activity. | medsafe.govt.nzdroracle.ai |
| Electrolyte Regulation | Promotes sodium reabsorption and potassium excretion, correcting imbalances. | nih.govdroracle.ai |
| Blood Pressure Control | Elevates and stabilizes blood pressure by increasing sodium and water retention. | patsnap.comdroracle.ai |
| Aspect of Therapy | Key Research Findings | Citations |
|---|---|---|
| Hormone Correction | Replaces deficient aldosterone to correct the mineralocorticoid imbalance. | patsnap.com |
| Salt Wasting Management | Prevents excessive sodium loss in urine, managing the primary salt-wasting defect. | pediatricurologycasereports.comnih.gov |
| Prevention of Adrenal Crisis | Helps to prevent life-threatening episodes of hyponatremia, hyperkalemia, and hypotension. | jcrpe.orgpediatricurologycasereports.com |
| Infant Treatment | Often requires co-administration with sodium chloride supplements in infants. | nih.govdroracle.ai |
Correction of Hormone Imbalances
Emerging and Investigational Therapeutic Applications
This compound, a synthetic corticosteroid with potent mineralocorticoid and considerable glucocorticoid activity, is being explored for therapeutic applications beyond its established use in adrenal insufficiency. drugbank.comhealthline.com Research is currently underway to investigate its potential in critical care medicine and ophthalmology, specifically in the contexts of septic shock and age-related macular degeneration.
The use of corticosteroids in septic shock remains a subject of debate, but several studies have suggested a potential benefit for the combination of fludrocortisone and hydrocortisone. thebottomline.org.ukatsjournals.org Septic shock can be associated with relative adrenal insufficiency, a condition where the body does not produce enough corticosteroids to manage the severe stress of the illness. nih.govclinicaltrials.gov
Research has shown that a 7-day course of low-dose hydrocortisone combined with fludrocortisone can significantly lower the risk of death in patients with septic shock and relative adrenal insufficiency, without an increase in adverse events. nih.gov One of the key trials in this area, the APROCCHSS trial, demonstrated that the addition of fludrocortisone to hydrocortisone therapy was associated with a reduction in 90-day mortality compared to placebo in critically ill patients with septic shock. thebottomline.org.ukjournalfeed.org Specifically, the 90-day all-cause mortality was lower in the group receiving hydrocortisone plus fludrocortisone. researchgate.net
A systematic review and network meta-analysis of 17 trials involving 7,688 patients concluded that fludrocortisone plus hydrocortisone was associated with a lower risk of all-cause mortality at the last follow-up compared to placebo and hydrocortisone alone. atsjournals.orgnih.gov The combination therapy showed a 12% lower risk of all-cause mortality compared to hydrocortisone alone. atsjournals.orgresearchgate.netnih.gov Another large retrospective cohort study involving 88,275 patients with septic shock found that the addition of fludrocortisone to hydrocortisone was superior to hydrocortisone alone, resulting in a lower incidence of a composite outcome of in-hospital death or discharge to hospice. nih.govsccm.org
A post hoc analysis of the APROCCHSS trial specifically looked at patients with community-acquired pneumonia (CAP)-related septic shock. esicm.orgnih.gov This analysis found that in this subgroup, hydrocortisone plus fludrocortisone reduced mortality compared to placebo. nih.gov This suggests that the benefit of this combination therapy may be more pronounced in certain subpopulations of patients with septic shock. esicm.org
Table 1: Key Clinical Trials of this compound in Septic Shock
| Trial/Study | Patient Population | Intervention | Comparator | Primary Outcome | Key Findings | Citation |
|---|---|---|---|---|---|---|
| APROCCHSS Trial | 1241 adults with septic shock | Hydrocortisone + Fludrocortisone | Placebo | 90-day all-cause mortality | Lower 90-day mortality in the intervention group (43% vs 49.1%). | thebottomline.org.ukjournalfeed.org |
| French Multicenter Trial | 300 adults with septic shock and relative adrenal insufficiency | Hydrocortisone + Fludrocortisone | Placebo | 28-day survival in nonresponders to corticotropin (B344483) test | Reduced risk of death in nonresponders (53% vs 63%). | nih.gov |
| Systematic Review & Network Meta-analysis | 7688 adults with septic shock from 17 trials | Fludrocortisone + Hydrocortisone | Hydrocortisone alone / Placebo | All-cause mortality at last follow-up | Fludrocortisone + Hydrocortisone associated with the lowest mortality risk. | atsjournals.orgnih.gov |
| Retrospective Cohort Study | 88,275 adults with septic shock | Hydrocortisone + Fludrocortisone | Hydrocortisone alone | In-hospital death or discharge to hospice | Addition of fludrocortisone was superior to hydrocortisone alone. | nih.govsccm.org |
| APROCCHSS Subgroup Analysis | 562 patients with CAP-related septic shock | Hydrocortisone + Fludrocortisone | Placebo | 90-day all-cause mortality | Reduced mortality in the CAP subgroup with intervention (39% vs 51%). | nih.gov |
Geographic atrophy (GA) is an advanced form of dry age-related macular degeneration (AMD) that leads to progressive and irreversible vision loss. There is currently no cure for GA. this compound is being investigated as a potential treatment due to its anti-inflammatory and neuroprotective properties. eyeco.com.aunih.gov
The pathogenesis of outer retinal degenerations like GA is linked to elevated levels of pro-inflammatory cytokines. researchgate.netcanberra.edu.aunih.gov Research has demonstrated that this compound possesses potent anti-inflammatory and neuroprotective properties in the context of retinal degeneration. nih.govresearchgate.netcanberra.edu.au In preclinical studies using a mouse model of AMD, this compound was found to have potent anti-inflammatory and neuroprotective effects. nih.govresearchgate.net It has been shown to suppress the expression of pro-inflammatory cytokines such as CCL2, IL-6, and IL-8 in retinal cells. researchgate.netcanberra.edu.aunih.gov This suppressive effect on cytokines is mediated through the glucocorticoid receptor. researchgate.netcanberra.edu.aunih.gov Furthermore, in a mouse model of photo-oxidative damage, intravitreal this compound was found to ameliorate outer-retinal atrophy. researchgate.netcanberra.edu.au
A key feature of dry AMD is the activation of the immune system within the retina, particularly the complement system. eyeco.com.au Macrophages accumulate in the macular region and deposit the key complement protein, C3. eyeco.com.au The presence of these C3-positive macrophages leads to inflammatory events that result in the death of photoreceptors and retinal pigment epithelial cells. eyeco.com.au Research in a mouse model of dry AMD has shown that intraocular administration of this compound can prevent the accumulation of macrophages and subsequent C3 deposition. eyeco.com.au This prevention of macrophage activation and C3 expression is achieved by downregulating pro-inflammatory chemicals within the retina. eyeco.com.au Studies have implicated that C3 produced locally by retinal microglia and macrophages contributes to retinal degeneration. nih.gov
In addition to its anti-inflammatory effects, this compound has been shown to improve photoreceptor function in a mouse model of dry AMD. eyeco.com.au This improvement was measured by electroretinogram (ERG). eyeco.com.au In a model of photo-oxidative damage, intravitreal this compound led to the preservation of the outer nuclear layer in the retina and higher a-wave and b-wave responses on ERG, suggesting the preservation of photoreceptors. nih.gov FA-treated mice showed significantly larger a-wave and b-wave ERG responses compared to control groups, indicating preservation of photoreceptors by FA. researchgate.net
Clinical trials are underway to evaluate the safety and efficacy of intravitreal this compound for the treatment of geographic atrophy. trialscreen.org A Phase 1b, single-center, open-label, dose-escalation clinical trial was conducted on nine participants with GA. nih.govnih.gov The study evaluated single intravitreal injections of 1 mg/0.1 mL and 2 mg/0.1 mL of this compound. nih.govnih.gov The results showed that intravitreal this compound was clinically safe and well-tolerated, with no significant increases in intraocular pressure observed. nih.govnih.gov While the mean area of GA increased in both the study and fellow eyes, the progression rate was at the lower end of population norms, suggesting a possible treatment effect. nih.govnih.gov The study reported a 19.9% reduction in the rate of GA progression over 12 months, which is similar to rates reported for other investigational treatments. nih.gov A Phase II multicenter study is being planned to further evaluate the safety and efficacy of multiple doses of this compound in subjects with GA. trialscreen.org
Table 2: Clinical Trial of this compound in Geographic Atrophy
| Trial Phase | Number of Participants | Study Design | Intervention | Key Outcomes | Findings | Citation |
|---|---|---|---|---|---|---|
| Phase 1b | 9 | Single-center, open-label, dose-escalation | Single intravitreal injection of 1 mg or 2 mg this compound | Safety, tolerability, change in GA area, visual acuity | Well-tolerated, no significant increase in intraocular pressure. Slower GA progression compared to population norms. | nih.govnih.gov |
Improvement of Photoreceptor Function
Traumatic Brain Injury (Prevention of Hyponatremia)
Hyponatremia, or low sodium levels in the blood, is a common and serious complication following traumatic brain injury (TBI), and is an independent predictor of poor neurological outcomes. researchgate.net Research has explored the use of this compound to manage this condition.
A retrospective analysis of 1500 TBI patients found the incidence of hyponatremia to be 13.2%. researchgate.net In patients who developed hyponatremia with natriuresis (excessive sodium excretion in urine), early intervention with fludrocortisone was shown to significantly decrease the length of their hospital stay. researchgate.net Another study involving elderly patients who developed severe hyponatremia after head injuries found that the condition responded well to mineralocorticoid therapy with this compound. nih.gov The hyponatremia in these patients was associated with persistent urinary sodium excretion, and administration of fludrocortisone promptly resolved the issue. nih.gov
One study proposed a management protocol that includes the early use of fludrocortisone in TBI patients with hyponatremia and natriuresis, suggesting it may be a safer approach, particularly in tropical climates where fluid restriction could be harmful. researchgate.net This protocol also has the advantage of not requiring a definitive differentiation between the two common causes of hyponatremia in this setting: the syndrome of inappropriate antidiuretic hormone secretion (SIADH) and cerebral salt wasting (CSW). researchgate.net
| Study Focus | Patient Population | Key Finding |
| Incidence and management of hyponatremia | 1500 consecutive TBI patients | Early fludrocortisone treatment in patients with hyponatremia and natriuresis significantly reduced hospital stay. researchgate.net |
| Hyponatremia post-head injury | Three elderly patients | Hyponatremia resolved promptly with this compound administration. nih.gov |
| Management protocol | TBI patients with hyponatremia | Early initiation of fludrocortisone is suggested to decrease hospital stay and may be safer than fluid restriction. researchgate.net |
COVID-19 (Patients with Low Aldosterone Levels)
The role of the renin-angiotensin-aldosterone system (RAAS) in the pathophysiology of COVID-19 has been a subject of investigation. clinicaltrials.gov It has been hypothesized that the body's response to the fluid leak associated with increased capillary permeability in severe COVID-19 involves the stimulation of aldosterone. clinicaltrials.gov Consequently, individuals with a deficient mineralocorticoid response might be at a higher risk for complications. clinicaltrials.gov
This has led to the design of pilot studies to assess the safety and efficacy of adding fludrocortisone to the standard of care for hospitalized COVID-19 patients. clinicaltrials.gov The rationale is that for patients with low aldosterone levels, fludrocortisone could be a potential therapeutic agent. clinicaltrials.gov Histopathological examination of adrenal tissue from patients who died from COVID-19 has shown evidence of cellular damage, suggesting the adrenal gland may be a target for the virus. bmj.com However, further research is needed to establish a definitive link between adrenal involvement in COVID-19 and the development of adrenal insufficiency. bmj.com
Aneurysmal Subarachnoid Hemorrhage
In patients with aneurysmal subarachnoid hemorrhage (aSAH), delayed cerebral ischemia is a major and life-threatening complication. ahajournals.orggeorgeinstitute.org One of the contributing factors to this is a decrease in plasma volume, which is often associated with excessive natriuresis and hyponatremia. ahajournals.org this compound has been investigated for its potential to prevent these issues.
A randomized controlled trial involving 91 patients with aSAH demonstrated that fludrocortisone significantly reduced the frequency of a negative sodium balance in the first six days post-hemorrhage (from 63% in the control group to 38% in the treatment group). ahajournals.orgnih.gov While the treatment tended to lessen the decrease in plasma volume, this effect was not statistically significant. ahajournals.orgnih.gov However, fewer patients in the fludrocortisone group developed cerebral ischemia (22% vs. 31% in the control group). ahajournals.orgnih.gov
Another prospective, randomized study with 30 aSAH patients found that fludrocortisone treatment significantly reduced urinary sodium excretion and urine volume. nih.gov This, in turn, decreased the amount of sodium and water intake required to maintain hypervolemia and effectively prevented a negative shift in sodium and water balance, while also preventing hyponatremia. nih.gov A meta-analysis concluded that corticosteroids with mineralocorticoid activity, such as fludrocortisone, help maintain sodium and volume homeostasis in SAH patients. karger.com
The ongoing FLUSH SALT trial is further evaluating the clinical effectiveness of fludrocortisone in aSAH patients with cerebral salt wasting, aiming to provide more definitive evidence. researchgate.net
| Study | Patient Population | Key Findings |
| Randomized Controlled Trial ahajournals.orgnih.gov | 91 patients with aneurysmal subarachnoid hemorrhage | Fludrocortisone significantly reduced the frequency of negative sodium balance and showed a trend towards reducing cerebral ischemia. ahajournals.orgnih.gov |
| Prospective Randomized Study nih.gov | 30 patients with aneurysmal subarachnoid hemorrhage | Fludrocortisone reduced urinary sodium and water excretion, preventing hyponatremia and negative fluid balance. nih.gov |
| Meta-Analysis karger.com | Patients with subarachnoid hemorrhage | Corticosteroids with mineralocorticoid activity help maintain sodium and volume homeostasis. karger.com |
Renal Disease and Hyperkalemia Management
Hyperkalemia, or high potassium levels, is a frequent and potentially life-threatening complication in patients with chronic kidney disease (CKD), particularly those on dialysis. nih.govnih.gov Fludrocortisone's ability to promote potassium excretion has made it a candidate for managing this condition.
A retrospective study of 33 pre-dialysis CKD patients with hyperkalemia showed that low-dose fludrocortisone effectively reduced serum potassium levels. nih.gov However, it was also associated with sodium retention-related side effects in some patients. nih.gov In hemodialysis patients, the results have been more mixed. One study involving 21 hemodialysis patients found that while fludrocortisone therapy appeared to slightly decrease serum potassium levels over 10 months, the difference compared to a control group was not statistically significant. nih.govoup.com Another study with 15 hemodialysis patients observed a significant decrease in serum potassium with fludrocortisone administration. karger.com A randomized controlled trial with 37 hemodialysis patients concluded that fludrocortisone did not achieve clinically important decreases in serum potassium levels. researchgate.net
Research has also looked at fludrocortisone for hyperkalemia induced by other medications, such as calcineurin inhibitors in transplant patients, with some studies showing a positive effect. nih.gov
| Study Type | Patient Population | Key Findings |
| Retrospective Study nih.gov | 33 pre-dialysis CKD patients with hyperkalemia | Low-dose fludrocortisone effectively lowered serum potassium but was associated with sodium retention. nih.gov |
| Prospective Study nih.govoup.com | 21 hemodialysis patients with hyperkalemia | A slight, but not statistically significant, decrease in serum potassium compared to controls. nih.govoup.com |
| Prospective Study karger.com | 15 hemodialysis patients | Significant decrease in serum potassium with fludrocortisone. karger.com |
| Randomized Controlled Trial researchgate.net | 37 hemodialysis patients with hyperkalemia | Fludrocortisone did not lead to clinically significant reductions in serum potassium. researchgate.net |
Potential in Depression Treatment (Information Processing)
The hypothalamic-pituitary-adrenal (HPA) axis, which regulates the body's stress response, has been implicated in the pathophysiology of depression. onderzoekmetmensen.nl Mineralocorticoid receptors (MRs), which are highly sensitive to the stress hormone cortisol, are thought to play a role in this process. onderzoekmetmensen.nl This has led to research into the potential of fludrocortisone, a specific MR agonist, as a treatment for depression.
Another study found that individuals with psychotic major depression had a diminished feedback inhibition of the HPA axis in response to fludrocortisone compared to healthy controls, suggesting impaired MR function in this patient population. nih.gov These findings suggest that stimulating MRs with fludrocortisone might be a useful adjunct to depression treatment, although more research is needed to clarify the underlying mechanisms. onderzoekmetmensen.nlresearchgate.net
Prostate Cancer (Combination Therapies)
This compound is being investigated as part of combination therapies for advanced prostate cancer, specifically metastatic castration-resistant prostate cancer (mCRPC). medscape.commdedge.com It is often used in conjunction with other investigational drugs and standard hormonal therapies.
Several active clinical trials are evaluating new treatments for mCRPC. cancer.gov In some of these trials, this compound is administered alongside an investigational drug (like opevesostat (B10861692) or INV-9956) and other corticosteroids such as dexamethasone (B1670325). medscape.commdedge.comclinicaltrials.govclinicaltrials.gov The inclusion of fludrocortisone in these regimens is typically as part of a corticosteroid replacement therapy. clinicaltrials.gov These studies are generally in the early phases of clinical research and are designed to evaluate the safety, pharmacokinetics, and preliminary antitumor activity of the combination treatments. clinicaltrials.govclinicaltrials.gov The rationale for its use in this context is often related to managing the side effects of other treatments or as part of a broader strategy to modulate the hormonal environment of the cancer.
Adverse Events and Safety Profile in Research Contexts
Common Research-Reported Adverse Events
Fluid retention, leading to edema, is a frequently observed adverse event in studies involving fludrocortisone (B194907) acetate (B1210297). patsnap.comwebmd.com This occurs because the compound enhances the reabsorption of sodium and water in the kidneys. rxlist.compatsnap.com The resulting expansion of extracellular fluid volume can manifest as swelling, particularly in the lower limbs. patsnap.comwebmd.com
In a study involving individuals with postural hypotension caused by diabetes, two out of six participants developed ankle swelling while taking fludrocortisone. nice.org.uk Another study noted that two participants with known intermittent proteinuria and low plasma albumin developed pitting ankle edema within a week of starting the medication. nice.org.uk Research has also highlighted that fluid retention can contribute to an increase in blood pressure. patsnap.com
Table 1: Research Findings on Fluid Retention and Edema with Fludrocortisone Acetate
| Study Population | Key Findings | Citation |
| Patients with postural hypotension and diabetes | 2 out of 6 participants developed ankle swelling. | nice.org.uk |
| Patients with intermittent proteinuria and low plasma albumin | 2 participants developed pitting ankle edema within one week of initiation. | nice.org.uk |
The development or exacerbation of hypertension is a significant adverse event linked to this compound in research contexts. patsnap.comrxlist.comnih.gov This effect is a direct consequence of the compound's primary mechanism of promoting sodium and water retention, which leads to an increase in blood volume and subsequently, blood pressure. droracle.ai
Research indicates that hypertension is a dose-dependent side effect. nih.gov In cases where transient hypertension develops during therapy, a reduction in dosage is often recommended. droracle.ai Studies have shown that careful monitoring of blood pressure is crucial during treatment with this compound to avoid this complication. rxlist.com
Table 2: Research Findings on Hypertension with this compound
| Study Context | Key Findings | Citation |
| General use in research | Hypertension is a dose-dependent adverse effect. | nih.gov |
| Management of adverse events | Dose reduction is often necessary if transient hypertension occurs. | droracle.ai |
| Monitoring | Regular blood pressure monitoring is advised to prevent overdosage and related hypertension. | rxlist.com |
Hypokalemia, or low potassium levels, is a well-documented adverse event in research involving this compound. patsnap.comnih.gov The compound's mineralocorticoid activity enhances the urinary excretion of potassium, which can lead to a significant depletion of this electrolyte in the body. rxlist.compatsnap.comdroracle.ai
Studies have shown that hypokalemia can develop rapidly, with one report indicating its appearance in nearly 50% of patients within the first week of treatment. ahajournals.org Research in patients with end-stage renal disease on hemodialysis demonstrated that while this compound could lower serum potassium levels, it also carried the risk of inducing hypokalemia. nih.govkarger.com Consequently, monitoring of serum electrolyte levels is considered advisable during prolonged therapy. rxlist.com
Table 3: Research Findings on Hypokalemia with this compound
| Study Population/Context | Key Findings | Citation |
| Patients with autonomic failure | Hypokalemia develops in nearly 50% of patients, often within the first week. | ahajournals.org |
| Patients on hemodialysis | Fludrocortisone administration led to a significant decrease in serum potassium levels. | nih.govkarger.com |
| General therapeutic use | Periodic checking of serum electrolyte levels is recommended during long-term therapy. | rxlist.com |
Weight gain is another common adverse event reported in research studies of this compound. patsnap.comwikipedia.org This is primarily attributed to the fluid retention caused by the compound's sodium-retaining effects. patsnap.comrxlist.com
In a 9-week study comparing fludrocortisone to a placebo in individuals with chronic fatigue syndrome, no significant weight gain was observed in the fludrocortisone group. jamanetwork.com However, another study found a mean weight increase of 1.1 kg in the fludrocortisone group compared to 1.2 kg in the placebo group, suggesting that weight gain can occur but may not always be statistically significant in all research settings. nice.org.uk A separate study reported a more substantial mean weight increase of 2.7 kg with fludrocortisone compared to placebo. nice.org.uk
Table 4: Research Findings on Weight Gain with this compound
| Study Context | Key Findings on Weight Gain | Citation |
| Chronic fatigue syndrome trial (9 weeks) | No significant weight gain was observed. | jamanetwork.com |
| Placebo-controlled trial | Mean increase of 1.1 kg in the fludrocortisone group. | nice.org.uk |
| Placebo-controlled trial | Mean difference of 2.7 kg increase with fludrocortisone. | nice.org.uk |
Gastrointestinal disturbances, including nausea and stomach pain, have been reported as adverse events in research involving this compound. patsnap.com Taking the medication with food or milk is sometimes recommended to mitigate an upset stomach. medlineplus.gov
In a study involving pediatric patients with orthostatic intolerance, treatment with fludrocortisone was associated with a statistically significant reduction in nausea and abdominal pain. naspghan.orgnih.gov However, another study reported that two individuals withdrew from the research due to abdominal discomfort while receiving fludrocortisone. nice.org.uk Additionally, a different trial noted single reports of nausea and chest discomfort in participants taking the compound. nice.org.uk
Table 5: Research Findings on Gastrointestinal Disturbances with this compound
| Study Population/Context | Key Findings | Citation |
| Pediatric patients with orthostatic intolerance | Significant reduction in nausea and abdominal pain scores post-treatment. | naspghan.orgnih.gov |
| Chronic fatigue syndrome trial | Two participants withdrew due to abdominal discomfort. | nice.org.uk |
| Comparative trial with domperidone | Six people reported side effects including two reports of nausea. | nice.org.uk |
Headache and dizziness are also noted as adverse events in the safety profile of this compound within research contexts. wikipedia.orgmedlineplus.gov
In a study comparing fludrocortisone to domperidone, single reports of morning headache, light-headedness, and dizziness were recorded among the side effects in the fludrocortisone group. nice.org.uk Another study reported that one participant withdrew due to worsening headaches. nice.org.uk Conversely, a preliminary trial for chronic fatigue syndrome noted that fludrocortisone-treated patients reported a reduction in lightheadedness, although this finding was not statistically significant. jamanetwork.com In a study on pediatric patients with orthostatic intolerance, treatment with fludrocortisone led to a significant reduction in dizziness. naspghan.orgnih.gov
Table 6: Research Findings on Headache and Dizziness with this compound
| Study Population/Context | Key Findings | Citation |
| Comparative trial with domperidone | Single reports of morning headache, light-headedness, and dizziness. | nice.org.uk |
| Chronic fatigue syndrome trial | One participant withdrew due to worsening headache. | nice.org.uk |
| Chronic fatigue syndrome preliminary trial | Non-significant reduction in lightheadedness reported. | jamanetwork.com |
| Pediatric patients with orthostatic intolerance | Significant reduction in dizziness. | naspghan.orgnih.gov |
Osteoporosis
Mechanisms of Adverse Effects
This compound's primary mechanism involves mimicking the action of aldosterone (B195564), a natural mineralocorticoid. patsnap.compatsnap.com It binds to mineralocorticoid receptors, primarily in the distal tubules and collecting ducts of the kidneys. patsnap.com This binding promotes the reabsorption of sodium ions from the urine back into the bloodstream. patsnap.com As sodium is reabsorbed, water follows due to osmotic pressure, leading to an increase in extracellular fluid volume and consequently, blood volume. patsnap.comcochranelibrary.com This expansion of blood volume can result in adverse effects such as hypertension, edema (swelling), and in susceptible individuals, congestive heart failure. patsnap.comcochranelibrary.comed.ac.uk This potent effect on sodium retention is why its use is not advised for conditions other than its specific indications. nih.gove-lactancia.org
This compound exhibits immunosuppressive and anti-inflammatory effects that can increase a patient's susceptibility to infections. e-lactancia.orgdrugs.com The suppression of the immune response can mask the typical signs and symptoms of an infection, potentially allowing it to reach an advanced stage before being recognized. e-lactancia.orghweclinicalguidance.nhs.uk This includes an increased risk of new infections and the reactivation or exacerbation of latent infections such as tuberculosis. drugs.comdroracle.ai The drug may reduce resistance to various infectious agents, including bacteria, fungi, viruses, and protozoa. drugs.com Of particular concern are illnesses like chickenpox and measles, which can be more severe, and potentially fatal, in immunosuppressed individuals. e-lactancia.org
Corticosteroids, including fludrocortisone, can influence hemostasis through multiple mechanisms. They have been reported to potentially increase blood coagulability. medscape.com Conversely, they may also impair vascular integrity, which could heighten the risk of bleeding. medscape.comdrugs.com This dual effect necessitates careful monitoring when used concurrently with anticoagulant medications. medscape.comdrugs.com The risk of gastrointestinal bleeding associated with the ulcerogenic potential of corticosteroids can be further potentiated by the use of vitamin K antagonists. drugs.com
Immunosuppressive Effects and Infection Susceptibility
Monitoring Parameters in Research Studies
Research protocols involving this compound mandate rigorous monitoring of several key indicators to mitigate risks and gather comprehensive data.
Due to its primary mechanism of action on the kidneys' distal tubules, this compound significantly influences electrolyte balance. nih.govpatsnap.com It enhances the reabsorption of sodium and increases the excretion of potassium. nih.govpatsnap.com Consequently, a cornerstone of safety monitoring in research studies is the regular assessment of serum electrolyte levels. nih.govdrugbank.com
Research has consistently shown that this compound can lead to increased serum sodium and decreased serum potassium concentrations. nice.org.uk Monitoring for potential hypernatremia (high sodium) and, more commonly, hypokalemia (low potassium) is therefore essential. medicines.org.ukdroracle.ai In instances of excessive potassium loss, which can lead to muscle weakness, potassium supplementation may be administered. nih.govmedicines.org.uk The development of hypokalemic alkalosis, a condition where the blood becomes overly alkaline due to low potassium, is also a monitored risk. medicines.org.ukmedicines.org.uk
A 2021 study investigating primary adrenal insufficiency found that reduced sodium and increased potassium levels were associated with high renin levels, indicating a need for adjustments in this compound dosage. d-nb.info
Table 1: Key Research Findings on Serum Electrolyte Monitoring with this compound
| Parameter | Key Finding in Research | Citation |
|---|---|---|
| Sodium | This compound leads to marked sodium retention, potentially causing a rise in serum sodium levels. | nih.gov |
| Potassium | The compound increases urinary potassium excretion, which can result in hypokalemia (low potassium levels). | nih.govmedicines.org.uk |
| Electrolyte Balance | Periodic checking of serum electrolytes is advisable during prolonged therapy to avoid imbalances. | nih.govhweclinicalguidance.nhs.uk |
The effects of this compound on sodium and water retention directly impact blood volume and, consequently, blood pressure. stuffthatworks.health Research studies consistently monitor blood pressure and heart rate to manage the risk of hypertension. nih.gov
In a study on patients with chronic fatigue syndrome, however, this compound treatment did not significantly affect blood pressure or heart rate readings compared to a placebo. jamanetwork.com Conversely, a small randomized controlled trial observed a statistically significant increase in both supine and tilted systolic blood pressure in participants receiving the compound. nice.org.uk The development of hypertension is a recognized sign of overdosage. nih.govmedicines.org.uk
In one randomized controlled trial, the mean weight of participants increased, although a similar increase was also seen in the placebo group. nice.org.uk
This compound's mineralocorticoid activity can suppress the renin-angiotensin-aldosterone system (RAAS). droracle.ai Therefore, monitoring markers like plasma renin activity (PRA) is a valuable tool in research to assess the compound's physiological effect and to guide dose titration. nih.govcahisus.co.uk
Research suggests that PRA can be a sensitive indicator of mineralocorticoid replacement adequacy. nih.gov Elevated PRA may indicate an insufficient dose of this compound, while suppressed PRA might suggest an excessive dose. cahisus.co.uk A 2021 study highlighted that renin and electrolytes together can indicate the mineralocorticoid activity of the treatment. d-nb.info In a study on dogs with primary hypoadrenocorticism, PRA levels decreased and normalized with mineralocorticoid treatment. nih.gov
Table 2: Research Insights on Renin-Angiotensin System Monitoring
| Marker | Research Application | Citation |
|---|---|---|
| Plasma Renin Activity (PRA) | Used to monitor the adequacy of fludrocortisone replacement, with high levels suggesting under-replacement and low levels suggesting over-replacement. | cahisus.co.uk |
| RAAS Suppression | Fludrocortisone can suppress the renin-angiotensin-aldosterone system. | droracle.ai |
Weight and Fluid Balance
Long-term Safety Data and Research Gaps
While short-term studies provide valuable data, there is a recognized lack of comprehensive, long-term safety information on this compound from large-scale, randomized controlled trials. nice.org.ukcochranelibrary.comcochrane.org A 2021 Cochrane review concluded that the evidence on the long-term effects of the compound is very uncertain. cochranelibrary.comcochrane.org
One observational study with a follow-up of up to 21 months suggested that Fludrocortisone may not be harmful in the long term for a specific condition, familial dysautonomia, but it was unclear if this translated to meaningful long-term improvements. cochranelibrary.comnih.gov Adrenal cortical atrophy is a known risk with prolonged corticosteroid therapy and may persist for years after discontinuation of treatment. medicines.org.uknice.org.uk This highlights a significant research gap and the need for more extensive, long-duration studies to fully characterize the long-term safety profile of this compound. nih.gov
Specific Organ System Considerations in Research
Research involving this compound pays close attention to its potential effects on various organ systems.
Cardiovascular System: Due to its effects on blood pressure and fluid retention, the cardiovascular system is a primary focus. medicines.org.uk Signs of excessive dosage include hypertension, cardiac enlargement, and congestive heart failure. medicines.org.uk
Renal System: The kidneys are the primary site of action for this compound's mineralocorticoid effects, influencing sodium and potassium transport. nih.gov Caution is advised in research participants with pre-existing renal insufficiency. nih.gov
Endocrine System: As a synthetic corticosteroid, this compound can suppress the hypothalamic-pituitary-adrenal (HPA) axis, particularly at larger doses. nih.gov It also has some glucocorticoid activity. drugbank.com
Musculoskeletal System: Muscle weakness can occur as a result of excessive potassium loss. nih.govmedicines.org.uk Long-term use of corticosteroids is also associated with a risk of osteoporosis. patsnap.com
Ocular System: Long-term corticosteroid use has been linked to the development of cataracts and glaucoma. patsnap.com
Cardiovascular System
Research has consistently demonstrated that the primary adverse reactions to this compound are linked to its strong mineralocorticoid activity. medicines.org.uknih.gov These effects are primarily centered on the cardiovascular system and include hypertension, edema (fluid retention), cardiac enlargement, and congestive heart failure, particularly in susceptible individuals. medicines.org.uknih.govnih.gov The mechanism behind these effects involves marked sodium retention and increased urinary excretion of potassium, leading to a rise in blood pressure. rxlist.comnih.gov
Studies in mice have also suggested a potential link between fludrocortisone and the development of aortic pathologies, including hemorrhage, wall thickening or thinning, and dilation. researchgate.net These aortic issues were observed independent of hypercholesterolemia, indicating a direct effect of the compound on the aorta. researchgate.net In some cases, aortic rupture was reported in animal models infused with fludrocortisone. researchgate.net
Table 1: Cardiovascular Adverse Events Associated with this compound
| Adverse Event | Description | Research Findings |
| Congestive Heart Failure | The heart's inability to pump blood effectively, leading to fluid buildup. | Occurs in susceptible patients due to sodium and fluid retention. medicines.org.uknih.gov |
| Aortic Pathologies | Abnormalities of the aorta, including aneurysms and dissections. | Mouse studies show fludrocortisone can induce aortic pathologies like hemorrhage and dilation. researchgate.net |
| Hypertension | High blood pressure. | A common, dose-dependent effect resulting from sodium and water retention. nih.govhweclinicalguidance.nhs.uk |
| Edema | Swelling caused by excess fluid trapped in the body's tissues. | A direct consequence of the drug's potent mineralocorticoid activity. medicines.org.uknih.gov |
| Cardiac Enlargement | An increase in the size of the heart. | Can be a sign of excessive dosage. nih.gov |
Musculoskeletal System
The administration of this compound has been associated with a range of adverse effects on the musculoskeletal system. These include muscle weakness, fatigue, and a condition known as steroid myopathy, which involves the loss of muscle mass. medicines.org.uke-lactancia.org Furthermore, research indicates a potential for the development of osteoporosis, leading to an increased risk of vertebral compression fractures and pathological fractures of long bones. medicines.org.ukmedicinenet.comrxlist.com Aseptic necrosis of the femoral and humeral heads, a condition where bone tissue dies due to a lack of blood supply, has also been reported. nih.govmedicinenet.com
Table 2: Musculoskeletal Adverse Events Associated with this compound
| Adverse Event | Description | Research Findings |
| Steroid Myopathy | Muscle weakness and wasting caused by corticosteroid use. | Characterized by muscle weakness and loss of muscle mass. medicines.org.uke-lactancia.org |
| Fractures | Broken bones. | Increased risk of vertebral compression fractures and pathological fractures of long bones due to osteoporosis. medicines.org.ukmedicinenet.comrxlist.com |
| Osteoporosis | A condition that causes bones to become weak and brittle. | A potential long-term effect of fludrocortisone therapy. nih.govmedicinenet.com |
| Aseptic Necrosis | Death of bone tissue due to a lack of blood supply. | Reported in the femoral and humeral heads. nih.govmedicinenet.com |
Nervous System
Neurological side effects have been observed in conjunction with this compound administration. These can include convulsions, vertigo, and headaches. rxlist.commedicines.org.uknih.gov A notable adverse event is an increase in intracranial pressure, sometimes accompanied by papilledema (swelling of the optic disc), a condition referred to as pseudotumor cerebri, which typically occurs after treatment cessation. rxlist.commedicines.org.uknih.gov
Table 3: Nervous System Adverse Events Associated with this compound
| Adverse Event | Description | Research Findings |
| Convulsions | Sudden, uncontrolled electrical disturbances in the brain. | A reported neurological side effect. rxlist.commedicines.org.uknih.gov |
| Increased Intracranial Pressure | A rise in pressure inside the skull. | Can occur with papilledema (pseudotumor cerebri), usually after treatment. rxlist.commedicines.org.uknih.gov |
| Vertigo | A sensation of spinning or dizziness. | A reported neurological adverse event. medicines.org.uknih.gov |
| Headache | Pain in the head. | A common side effect. medicines.org.uknih.govnps.org.au |
Psychiatric Effects
The use of this compound can lead to a variety of psychiatric disturbances. These may range from euphoria, insomnia, and mood swings to more severe conditions like depression and frank psychotic manifestations. medicines.org.uknih.govdrugs.com Research indicates that pre-existing emotional instability or psychotic tendencies may be aggravated by corticosteroids. nih.govdrugs.com The reported psychiatric reactions include affective disorders such as irritability and labile mood, as well as psychotic reactions like mania and delusions. medicines.org.uk
Table 4: Psychiatric Adverse Events Associated with this compound
| Adverse Event | Description | Research Findings |
| Mental Disturbances | A broad range of psychological and behavioral changes. | Can range from euphoria and mood swings to severe depression and psychosis. nih.govdrugs.com |
| Insomnia | Difficulty falling or staying asleep. | A frequently reported side effect. medicines.org.ukdrugs.com |
| Depression | A mood disorder causing a persistent feeling of sadness and loss of interest. | Can be a significant psychiatric adverse effect. medicines.org.ukdrugs.com |
| Anxiety | Feelings of worry, nervousness, or unease. | A reported psychiatric effect. sahpra.org.za |
Skin and Subcutaneous Tissues
Adverse effects on the skin and underlying tissues are also associated with this compound. These include impaired wound healing, thinning and fragility of the skin, bruising, and the appearance of petechiae (small red or purple spots) and ecchymoses (discoloration from bleeding underneath the skin). rxlist.commedicines.org.uknih.gov Other reported dermatological effects are facial erythema (redness), increased sweating, purpura (purple-colored spots), striae (stretch marks), hirsutism (excessive hair growth), and acneiform eruptions. medicines.org.uknih.govmedicines.org.uk
Reproductive System
This compound has been found to affect the reproductive system, with menstrual irregularities being a noted adverse event in women. rxlist.comnps.org.audrugs.commims.com This can include irregular or absent menstrual periods.
Drug Drug Interactions and Contraindications in Academic Inquiry
Interactions Affecting Fludrocortisone (B194907) Acetate (B1210297) Metabolism and Clearance
The metabolism and subsequent clearance of fludrocortisone acetate can be influenced by agents that interact with the cytochrome P450 enzyme system, particularly the CYP3A4 isoenzyme, and by thyroid hormones.
CYP3A4 Inducers (e.g., Rifampicin (B610482), Phenytoin)
Certain medications can induce the activity of hepatic enzymes, leading to an accelerated metabolism of this compound. medicinenet.compediatriconcall.comrxlist.comnih.gov This increased metabolic clearance can result in diminished steroid effects. medicinenet.com Notable inducers of CYP3A4 include the antibiotic rifampicin and the anticonvulsant phenytoin. nih.govmedscape.come-lactancia.org
When co-administered with these inducers, the breakdown of this compound is enhanced, potentially leading to a significant reduction in its plasma concentration and therapeutic efficacy. medicinenet.compediatriconcall.comnih.gove-lactancia.org Research has documented cases where patients with adrenal insufficiency experienced severe mineralocorticoid deficiency during concurrent treatment with phenytoin. nih.gov In one instance, a patient's fludrocortisone requirement increased eightfold, from 0.05 mg to 0.4 mg daily, while on phenytoin. nih.gov This highlights the profound impact of CYP3A4 inducers on this compound's metabolism, necessitating careful monitoring for signs of reduced steroid effect. medicinenet.com
Table 1: Interaction of this compound with CYP3A4 Inducers
| Interacting Drug | Effect on this compound | Clinical Implication |
|---|---|---|
| Rifampicin | Increased metabolic clearance medicinenet.compediatriconcall.comnih.gove-lactancia.org | Decreased plasma levels and potential for reduced efficacy medicinenet.compediatriconcall.comnih.gove-lactancia.org |
| Phenytoin | Increased metabolic clearance medicinenet.compediatriconcall.comnih.gove-lactancia.org | Decreased plasma levels and potential for reduced efficacy medicinenet.compediatriconcall.comnih.gove-lactancia.org |
CYP3A4 Inhibitors (e.g., Ketoconazole, Macrolides, Protease Inhibitors)
Conversely, inhibitors of the CYP3A4 enzyme can impede the metabolism of this compound, leading to elevated plasma concentrations and a heightened risk of systemic side effects. medicines.org.ukdrugs.comdrugs.com Potent CYP3A4 inhibitors such as the antifungal agent ketoconazole, macrolide antibiotics (e.g., erythromycin), and protease inhibitors can all interact with this compound. medscape.comdrugs.comdrugs.comdrugbank.com
The co-administration of these inhibitors can result in an increased risk of systemic corticosteroid effects. drugs.comdrugs.com It is advised that the combination of this compound with strong CYP3A inhibitors should be avoided unless the potential benefit outweighs the increased risk of systemic side-effects. medicines.org.uk
Table 2: Interaction of this compound with CYP3A4 Inhibitors
| Interacting Drug Class | Example(s) | Effect on this compound | Clinical Implication |
|---|---|---|---|
| Azole Antifungals | Ketoconazole drugs.comdrugs.comnps.org.au | Decreased metabolism drugs.comdrugs.com | Increased plasma concentrations and potential for enhanced effects drugs.comdrugs.com |
| Macrolide Antibiotics | Erythromycin medscape.com | Decreased metabolism medscape.com | Increased plasma concentrations and potential for enhanced effects medscape.com |
| Protease Inhibitors | Ritonavir drugs.com | Decreased metabolism drugs.com | Increased plasma concentrations and potential for enhanced effects drugs.com |
Thyroid Hormones
The metabolic clearance of corticosteroids, including this compound, is influenced by thyroid function. e-lactancia.orgnps.org.aunih.gov In patients with hypothyroidism, the metabolism of adrenocorticoids is decreased, which can lead to an enhanced corticosteroid effect. nih.govnps.org.aunih.govdrugs.com Conversely, in hyperthyroid patients, the clearance of corticosteroids may be increased. e-lactancia.orgdrugs.com Changes in thyroid hormone levels can therefore necessitate adjustments in corticosteroid dosage to maintain the desired therapeutic effect. drugs.com
Interactions Affecting Pharmacodynamic Response
Beyond metabolic interactions, certain drugs can alter the pharmacodynamic response to this compound, impacting its effects on electrolyte balance and gastrointestinal health.
Diuretics (e.g., Loop Diuretics, Thiazides, Potassium-Sparing Diuretics)
The concurrent use of this compound with potassium-depleting diuretics, such as loop diuretics (e.g., furosemide, torsemide) and thiazide diuretics (e.g., hydrochlorothiazide), can lead to an enhanced risk of hypokalemia (low potassium levels). medicinenet.comrxlist.comnps.org.audrugs.com Both this compound and these diuretics promote the excretion of potassium, and their combined use can have an additive effect. drugs.compdr.net This interaction necessitates frequent monitoring of serum potassium levels. nps.org.aumedsafe.govt.nz
In contrast, the interaction with potassium-sparing diuretics (e.g., spironolactone) is different. While NSAIDs combined with potassium-sparing diuretics have been associated with severe hyperkalemia, the direct interaction between this compound and potassium-sparing diuretics requires careful consideration of their opposing effects on potassium balance. fda.gov
Table 3: Interaction of this compound with Diuretics
| Diuretic Class | Example(s) | Effect of Interaction | Clinical Implication |
|---|---|---|---|
| Loop Diuretics | Furosemide medicinenet.comrxlist.comnps.org.au, Torsemide medscape.commedscape.com | Enhanced potassium loss drugs.compdr.net | Increased risk of hypokalemia drugs.compdr.net |
| Thiazide Diuretics | Hydrochlorothiazide drugs.compdr.net | Enhanced potassium loss drugs.compdr.net | Increased risk of hypokalemia drugs.compdr.net |
| Potassium-Sparing Diuretics | Spironolactone fda.gov | Potential for opposing effects on potassium levels | Requires careful monitoring of electrolyte balance |
Non-Steroidal Anti-inflammatory Drugs (NSAIDs)
The co-administration of this compound with Non-Steroidal Anti-inflammatory Drugs (NSAIDs) can increase the risk of gastrointestinal side effects. nih.gov This includes an elevated potential for inflammation, bleeding, ulceration, and, in rare cases, perforation of the gastrointestinal tract. drugs.comdrugs.com
One large case-control study in elderly patients found that the concurrent use of corticosteroids and NSAIDs was associated with a significantly higher relative risk for peptic ulcer disease and gastrointestinal hemorrhage compared to the use of neither drug class. drugs.com The mechanism may involve an additive ulcerogenic effect on the gastrointestinal mucosa. medicinenet.compediatriconcall.com Furthermore, corticosteroids may reduce the effectiveness of some NSAIDs, such as aspirin. e-lactancia.org
Table 4: Interaction of this compound with NSAIDs
| Interacting Drug Class | Effect of Interaction | Clinical Implication |
|---|---|---|
| Non-Steroidal Anti-inflammatory Drugs (NSAIDs) | Increased risk of gastrointestinal ulceration and bleeding pediatriconcall.comnih.govdrugs.com | Caution is advised, especially in patients with a history of peptic ulcer disease or GI bleeding drugs.com |
Anticoagulants (e.g., Warfarin)
The interaction between this compound and oral anticoagulants like warfarin (B611796) is complex and can lead to unpredictable changes in anticoagulant effect. drugs.commedsafe.govt.nz Corticosteroids may either enhance or diminish the anticoagulant action, necessitating close monitoring of patients on combined therapy. medsafe.govt.nzmedsafe.govt.nze-lactancia.org Reports have indicated instances of bleeding, heightened anticoagulant sensitivity, and reduced anticoagulant dosage requirements, as well as inhibition of the anticoagulant effect during concurrent use. drugs.com
The precise mechanisms behind this interaction are not fully elucidated but are thought to involve multiple factors. One proposed mechanism is the potential for corticosteroids to diminish vascular integrity. drugs.com Additionally, corticosteroids might induce a state of hypercoagulability. drugs.com The ulcerogenic properties of corticosteroids could also potentiate the risk of gastrointestinal bleeding in patients receiving vitamin K antagonists. drugs.com Conversely, some theories suggest that corticosteroids may inhibit the metabolism of warfarin and decrease the synthesis of clotting factors, potentially increasing bleeding risk. drugs.com Given these variable effects, it is crucial to monitor prothrombin time (PT) and International Normalized Ratio (INR) before, during, and after co-administration of this compound and warfarin. drugs.comvionausa.com
Antidiabetic Medications
This compound can interfere with the efficacy of antidiabetic medications, including both oral agents and insulin. nih.govrxlist.com The primary mechanism is the hyperglycemic effect of corticosteroids, which can diminish the glucose-lowering action of antidiabetic drugs. medsafe.govt.nznih.gov This can lead to increased blood glucose levels and a potential need for an upward adjustment of the antidiabetic medication dosage. e-lactancia.orgnih.govhealthline.com
Patients with diabetes who are prescribed this compound should be monitored closely for signs of hyperglycemia. nih.govdrugs.com This includes regular monitoring of blood glucose levels. drugs.com The dosage of antidiabetic agents may need to be adjusted during and after the course of fludrocortisone therapy to maintain adequate glycemic control. drugs.comnih.gov
Amphotericin B
The concurrent use of this compound and Amphotericin B, a potent antifungal agent, can significantly increase the risk of severe hypokalemia (low potassium levels). medsafe.govt.nzdrugbank.comdrugbank.com Both medications can independently cause potassium loss. When used together, this effect is enhanced. medsafe.govt.nz
This interaction is clinically significant because severe hypokalemia can lead to serious adverse events, including cardiac arrhythmias. vionausa.comrxlist.com Therefore, patients receiving this combination of drugs should have their serum potassium levels monitored frequently. medsafe.govt.nzvionausa.com If necessary, potassium supplementation should be administered to prevent or correct hypokalemia. medsafe.govt.nzvionausa.com
Digoxin (B3395198)
The co-administration of this compound and digoxin, a cardiac glycoside used to treat heart failure and certain arrhythmias, presents a risk of increased digoxin toxicity. healthline.com This heightened risk is primarily due to the potential for fludrocortisone to cause hypokalemia. rxlist.com
Hypokalemia can enhance the effects of digoxin on the heart, leading to an increased likelihood of arrhythmias and other signs of digitalis toxicity. medsafe.govt.nzvionausa.comrxlist.com Close monitoring of serum potassium levels is essential for patients on this combination of medications. vionausa.com If hypokalemia occurs, potassium supplementation may be required to mitigate the risk of digoxin toxicity. vionausa.com
Immunosuppressants (e.g., Cyclosporine, Methotrexate)
The concurrent use of this compound with other immunosuppressive agents, such as cyclosporine and methotrexate (B535133), can lead to additive effects on the immune system. prescriberpoint.comdrugbank.com
Cyclosporine: When this compound and cyclosporine are used together, there may be an increase in the activity of both drugs. medsafe.govt.nzmedsafe.govt.nz This can heighten the immunosuppressive effect and potentially increase the risk of cyclosporine toxicity. drugbank.commedicines.org.ukdrugbank.com Close monitoring for evidence of increased toxicity is recommended when these two drugs are used concurrently. medsafe.govt.nzmedicines.org.uk
Methotrexate: The combination of this compound and methotrexate can also result in an increased risk of adverse effects. drugbank.comprescriberpoint.comdrugbank.com The immunosuppressive effects of both drugs may be enhanced, potentially leading to a greater susceptibility to infections and other complications.
Clinically Relevant Contraindications in Research Protocols
In the context of academic and clinical research, several contraindications for the use of this compound are of critical importance to ensure subject safety.
The primary contraindication for this compound is the presence of a systemic fungal infection . medsafe.govt.nzvionausa.commyactivehealth.comnih.gov Corticosteroids can mask the signs of infection and decrease resistance, potentially allowing the fungal infection to disseminate. medsafe.govt.nznih.gov
Another key contraindication is a known hypersensitivity to this compound or any of its components. medsafe.govt.nzmedsafe.govt.nzvionausa.com Allergic reactions can occur in susceptible individuals.
While not an absolute contraindication, extreme caution is warranted in patients with certain pre-existing conditions. Research protocols should carefully consider the inclusion/exclusion criteria for individuals with:
Active tuberculosis , unless it is fulminating or disseminated and being managed with an appropriate antituberculous regimen. vionausa.comnih.gov
Ocular herpes simplex , due to the risk of corneal perforation.
Conditions that may be exacerbated by fluid retention and electrolyte imbalances, such as hypertension, congestive heart failure, and renal insufficiency . nih.gov
Table of Interacting Drugs and their Potential Effects with this compound
| Interacting Drug/Class | Potential Effect of Interaction |
|---|---|
| Anticoagulants (e.g., Warfarin) | Altered anticoagulant effect (increased or decreased) drugs.commedsafe.govt.nz |
| Antidiabetic Medications | Decreased effectiveness of antidiabetic drugs, leading to hyperglycemia medsafe.govt.nznih.gov |
| Amphotericin B | Increased risk of severe hypokalemia medsafe.govt.nzdrugbank.comdrugbank.com |
| Digoxin | Enhanced risk of digoxin toxicity, particularly in the presence of hypokalemia healthline.com |
| Live Vaccines | Contraindicated due to risk of disseminated infection and inadequate immune response medsafe.govt.nzmedsafe.govt.nzmyactivehealth.com |
| Inactivated Vaccines | Diminished immune response medsafe.govt.nzmedsafe.govt.nz |
| Immunosuppressants (e.g., Cyclosporine, Methotrexate) | Additive immunosuppressive effects and potential for increased toxicity medsafe.govt.nzdrugbank.comprescriberpoint.com |
Systemic Fungal Infections
A primary and absolute contraindication for the use of this compound is the presence of systemic fungal infections. nih.govvionausa.commedicines.org.uk Corticosteroids, including fludrocortisone, possess immunosuppressive properties that can mask the signs of infection and decrease the body's resistance. nih.govvionausa.com This can lead to new or exacerbated infections. nih.gov In the context of a systemic fungal infection, the administration of this compound can hinder the body's ability to localize and fight the infection, potentially leading to a more severe or even fatal course. medsafe.govt.nzmedsafe.govt.nz The immunosuppressive effects of corticosteroids can interfere with the efficacy of antifungal therapies, making it a critical consideration in patient management. nih.gov Research has consistently shown that the use of corticosteroids in patients with untreated systemic fungal infections is associated with poor outcomes. centerwatch.com
Known Hypersensitivity
Known hypersensitivity to this compound or any of its components is another significant contraindication. nih.govpediatriconcall.comvionausa.com While hypersensitivity reactions to corticosteroids are considered rare, they can occur and may manifest in various forms, including allergic skin rashes, maculopapular rash, urticaria, and, in severe cases, anaphylactoid reactions. medicines.org.uknih.govhpra.ie A case report detailed a 23-year-old man who developed a high-grade fever and erythematous skin eruptions two days after starting this compound for orthostatic hypotension following a bone marrow transplant. researchgate.net A drug-induced lymphocyte stimulation test for this compound was positive, confirming a delayed-type hypersensitivity reaction. researchgate.net Such instances, although infrequent, underscore the importance of this contraindication. researchgate.netnih.gov
Certain Viral Infections (e.g., Herpes Simplex of the Eye)
The use of this compound is contraindicated in patients with certain viral infections, notably ocular herpes simplex. patsnap.com The immunosuppressive effects of corticosteroids can enhance the establishment of secondary ocular infections and may lead to corneal perforation in patients with ocular herpes simplex. nih.govmedsafe.govt.nzdrugs.com The concern is that the anti-inflammatory action of the steroid could mask the underlying infection and allow for uncontrolled viral replication, leading to severe and potentially permanent eye damage. goodrx.comhealthline.com While topical corticosteroids are sometimes used cautiously in conjunction with antiviral therapy for certain types of herpetic keratitis to manage inflammation, systemic administration in the presence of active ocular herpes simplex is generally avoided due to the potential risks. nih.gov
Mifepristone (B1683876)
The co-administration of this compound and mifepristone is contraindicated. medscape.comclevelandclinic.org Mifepristone is a potent antagonist of the glucocorticoid receptor and can also increase the serum concentration of fludrocortisone. drugbank.comdrugbank.com This interaction can lead to an increased risk of adrenal insufficiency. medscape.com The manufacturer of mifepristone explicitly states that it is contraindicated in patients on long-term corticosteroid therapy. medscape.com Research on the interaction between dexamethasone (B1670325), another corticosteroid, and mifepristone has shown that mifepristone can inhibit the glucocorticoid activity of dexamethasone. researchgate.net This antagonistic effect is the basis for the contraindication, as it can negate the therapeutic effects of this compound and precipitate an adrenal crisis in patients dependent on corticosteroid replacement. medscape.com
| Contraindication/Interacting Drug | Rationale | Potential Consequences |
| Systemic Fungal Infections | Immunosuppressive effects of fludrocortisone can mask and exacerbate infections. nih.govvionausa.com | Decreased resistance to infection, inability to localize the infection, and potentially fatal outcomes. medsafe.govt.nzmedsafe.govt.nz |
| Known Hypersensitivity | Allergic reaction to this compound or its components. nih.govpediatriconcall.com | Skin rashes, urticaria, and in severe cases, anaphylactoid reactions. nih.govhpra.ie |
| Herpes Simplex of the Eye | Immunosuppressive effects can worsen the viral infection. nih.govhealthline.com | Potential for corneal perforation and enhanced secondary ocular infections. nih.govdrugs.com |
| Mifepristone | Mifepristone is a glucocorticoid receptor antagonist. medscape.comdrugbank.com | Increased risk of adrenal insufficiency and negation of fludrocortisone's therapeutic effects. medscape.com |
Preclinical and Translational Research on Fludrocortisone Acetate
In Vitro Studies and Cellular Models
Investigations into Macrophage Activation and Cytokine Downregulation
Fludrocortisone (B194907) acetate (B1210297) has been investigated for its role in modulating macrophage activity and the subsequent inflammatory cascade. In vitro studies have demonstrated that fludrocortisone acetate can prevent the activation of macrophages. eyeco.com.au This prevention of activation is linked to the downregulation of pro-inflammatory cytokines within the retina. eyeco.com.au Specifically, in Müller glial cells stimulated with inflammatory triggers like IL-1β or TNF-α, this compound has been shown to significantly reduce the expression of downstream inflammatory cytokines, including CCL2, IL-6, and IL-8. researchgate.netcanberra.edu.aunih.gov This suppressive effect on cytokine expression is primarily mediated through glucocorticoid signaling pathways. researchgate.netcanberra.edu.aunih.gov
Activation of the mineralocorticoid receptor (MR) in macrophages has been shown to promote a pro-inflammatory M1 phenotype. nih.gov Glucocorticoids, a class to which this compound exhibits activity, can shift pro-inflammatory macrophages towards an anti-inflammatory state and enhance their phagocytic capabilities. mdpi.com This modulation of macrophage function is a key aspect of its anti-inflammatory properties. The activation of transcription factors like AP-1 and NF-κB is crucial in the inflammatory response, leading to the release of cytokines such as TNF-α, IL-1β, and IL-6. mdpi.com
Studies on Blood Retinal Barrier Function
Preclinical in vitro investigations suggest a beneficial role for this compound in maintaining the integrity of the blood-retinal barrier (BRB). nih.gov The BRB is a critical structure for maintaining the eye's immune privilege, and its breakdown is a hallmark of several retinal diseases. researchgate.net Studies have shown that this compound does not negatively impact the viability of key retinal cell lines, including Müller glia (MIO-M1), retinal pigment epithelium (ARPE-19), and photoreceptor-like cells (661W), at various concentrations. canberra.edu.auresearchgate.net This lack of toxicity is a crucial factor in its potential therapeutic application for retinal disorders. Improvements in BRB function have been noted in preclinical studies with glucocorticoid treatments, a class of steroids with mechanisms of action similar to this compound. nih.gov
Osteogenic Differentiation of Mesenchymal Stem Cells
This compound has been identified as a potent and specific inducer of osteogenic differentiation in mesenchymal stem cells (MSCs). nih.govresearchgate.netbiorxiv.org In a screening of various steroid molecules, this compound was found to robustly promote the expression of key osteogenic markers such as RUNX2, ALP, and OPN, without simultaneously inducing adipogenic or chondrogenic differentiation. nih.govbiorxiv.org This high degree of specificity and potency sets it apart from other compounds like dexamethasone (B1670325), which can induce off-target differentiation. nih.gov
Interestingly, while both this compound and dexamethasone promote osteogenesis, they appear to have different effects when glucocorticoid signaling is inhibited. nih.govresearchgate.net Inhibition of this pathway up-regulated osteogenic marker expression in cells treated with standard osteogenic media (containing dexamethasone), but down-regulated these markers in cells treated with this compound. nih.govresearchgate.net This suggests distinct mechanisms of action. Furthermore, unlike some other bioactive molecules, this compound appears to be metabolized by the MSCs rather than being retained within the cells. nih.govbiorxiv.org
Interactive Data Table: Effect of this compound on Mesenchymal Stem Cell Differentiation
| Compound | Osteogenic Marker (RUNX2, ALP, OPN) Expression | Adipogenic Marker (PPARγ) Expression | Chondrogenic Marker (SOX9) Expression |
| This compound | Robustly Induced | Not Induced | Not Induced |
| Dexamethasone (in OGM) | Induced | Induced | - |
| (+)-4-cholesten-3-one | - | Induced | - |
| Triamcinolone (B434) | - | Induced | - |
This table summarizes the findings from in vitro studies on the effect of various compounds on the differentiation of mesenchymal stem cells. nih.govbiorxiv.org
In Vivo Animal Models
Mouse Models of Age-Related Macular Degeneration
In mouse models of age-related macular degeneration (AMD), this compound has demonstrated neuroprotective and anti-inflammatory effects. eyeco.com.aunih.gov In a model of dry AMD, the accumulation of macrophages and the complement protein C3 in the retina is a key pathological feature. eyeco.com.au Intraocular administration of this compound was shown to prevent this macrophage accumulation and subsequent C3 deposition, thereby preventing the development of lesions characteristic of dry AMD. eyeco.com.au Treatment also resulted in improved photoreceptor function as measured by electroretinogram (ERG). eyeco.com.au
In a photo-oxidative damage model of outer retinal degeneration, intravitreal this compound was found to ameliorate outer-retinal atrophy. researchgate.netcanberra.edu.aunih.gov This was evidenced by improved ERG responses and a reduction in the number of apoptotic photoreceptors compared to controls. canberra.edu.au Furthermore, this compound treatment suppressed the infiltration of macrophages into the outer nuclear layer of the retina following photo-oxidative damage. canberra.edu.au These findings suggest that this compound has a higher neuroprotective profile in this model compared to triamcinolone acetonide. canberra.edu.au
Mouse Models of Aortic Pathologies
Studies using various mouse strains have revealed that this compound can induce aortic pathologies, independent of hypercholesterolemia. nih.govnih.govresearchgate.netresearchgate.net In male C57BL/6J mice, infusion with this compound led to higher systolic blood pressure and the development of aortic pathologies in a subset of the animals, primarily in the ascending and aortic arch regions. nih.govresearchgate.net
Similar findings were observed in hypercholesterolemic mouse models, including Apolipoprotein E-deficient (ApoE-/-) and LDL receptor-deficient (LDLR-/-) mice. nih.govnih.govresearchgate.netresearchgate.net In these models, this compound also increased systolic blood pressure and induced aortic pathologies, which included hemorrhage, wall thickening or thinning, and dilation. nih.govnih.govresearchgate.net The location of these pathologies was predominantly in the ascending aorta and aortic arch. researchgate.net In LDLR-/- mice fed a Western diet, there were instances of fatal aortic rupture. nih.govresearchgate.net These findings suggest that individuals treated with this compound might have an increased risk for aortic pathologies. nih.govresearchgate.net
Interactive Data Table: Incidence of Aortic Pathologies in Mouse Models Treated with this compound
| Mouse Strain | Diet | Incidence of Aortic Pathologies | Location of Pathologies |
| C57BL/6J | Normal | 4 of 15 | Ascending aorta, aortic arch, descending thoracic aorta |
| ApoE-/- | Normal | 2 of 15 | Ascending aorta |
| LDLR-/- | Normal | 6 of 15 | Ascending aorta, aortic arch, suprarenal aortic region |
| LDLR-/- | Western | 4 of 13 (2 fatal ruptures) | Ascending aorta, aortic arch, descending thoracic/abdominal region |
This table summarizes the incidence and location of aortic pathologies observed in different mouse models following infusion with this compound. nih.govnih.govresearchgate.netresearchgate.net
Studies on Renal and Extrarenal Potassium Secretion in Animal Models
This compound's potent mineralocorticoid activity significantly influences potassium homeostasis, a phenomenon extensively studied in various animal models. These preclinical investigations have been crucial in elucidating the mechanisms behind its effects on both renal and extrarenal potassium handling.
In adrenalectomized animals, administration of even small doses of this compound is sufficient to maintain life, underscoring its vital role in electrolyte balance. medicines.org.uk A key physiological action observed in these models is the increased urinary excretion of potassium. medicines.org.uk This is primarily achieved through its effects on the distal tubules of the kidney, where it enhances sodium reabsorption, which in turn promotes potassium secretion. hpra.iegeneesmiddeleninformatiebank.nl Studies in rats have demonstrated that fludrocortisone leads to a reduction in the urinary sodium-to-potassium (Na+/K+) ratio, mainly by decreasing sodium excretion. nih.gov
Animal studies have also highlighted the role of fludrocortisone and aldosterone (B195564) in stimulating colonic potassium secretion, which serves as an important extrarenal pathway for potassium excretion. nih.gov This is thought to occur through the increased expression of luminal Big Potassium (BK) channels in the colon. nih.gov The significance of this extrarenal mechanism is particularly relevant in conditions of impaired renal function. In fact, studies in anephric animals and humans have suggested a role for aldosterone in internal potassium homeostasis, indicating that mineralocorticoids can influence potassium distribution even in the absence of renal function. abdominalkey.com
Interestingly, research in mice has shown that this compound can induce a significant and dose-dependent increase in both water and sodium intake. researchgate.net This is accompanied by a brisk diuresis and natriuresis in fluid-restricted animals, suggesting that the renal effects of the compound may drive a compensatory increase in water and sodium ingestion to maintain balance. researchgate.net
The following table summarizes findings from key animal studies on the effects of this compound on potassium secretion:
| Animal Model | Key Findings | Reference |
| Adrenalectomized animals | Small doses maintain life and increase urinary potassium excretion. | medicines.org.uk |
| Rats | Reduces urinary Na+/K+ ratio, primarily by decreasing sodium excretion. | nih.gov |
| General animal models | Stimulates colonic potassium secretion via increased expression of luminal BK channels. | nih.gov |
| Mice | Induces dose-dependent increases in water and sodium intake, alongside diuresis and natriuresis in fluid-restricted conditions. | researchgate.net |
| Anephric models | Suggests a role for mineralocorticoids in extrarenal potassium homeostasis. | abdominalkey.com |
Comparative Studies with Other Corticosteroids (e.g., Dexamethasone)
Comparative preclinical studies have been instrumental in differentiating the specific effects of this compound from other corticosteroids, particularly those with predominant glucocorticoid activity like dexamethasone. These investigations have revealed distinct pharmacological profiles and cellular responses.
A study comparing this compound and dexamethasone on osteogenic differentiation of mesenchymal stem cells (MSCs) found different activities. While both were predicted to up-regulate the ERK1/2 pathway, a key pathway in osteogenesis, their metabolic breakdown products were unique. researchgate.net This suggests that despite some overlapping signaling pathways, their cellular metabolism differs significantly. researchgate.net Furthermore, this compound was observed to reduce cell stiffness in MSCs, a characteristic not seen with dexamethasone. researchgate.net
In the context of vascular tone, both fludrocortisone and dexamethasone have been shown to increase vascular resistance to norepinephrine (B1679862) in animal models. oup.com However, research in adrenalectomized rats indicated that dexamethasone was effective in restoring pressor responses to angiotensin II, while aldosterone (the endogenous mineralocorticoid) was not, highlighting the distinct roles of glucocorticoid and mineralocorticoid pathways in blood pressure regulation. oup.com
A study in a rabbit model of ocular inflammation demonstrated that this compound, along with other mineralocorticoids, could significantly reduce inflammation. dergipark.org.tr This effect was observed at dosages where glucocorticoid activity would be minimal, suggesting a primary role for its mineralocorticoid properties in this context. dergipark.org.tr
In a study on canine hypoadrenocorticism, treatment with fludrocortisone was compared to a combination of desoxycorticosterone pivalate (B1233124) (DOCP) and prednisolone (B192156). The results showed that the DOCP and prednisolone combination was non-inferior to fludrocortisone in managing the condition. gla.ac.uk Interestingly, blood pressure and neutrophil counts were significantly higher at the end of the DOCP phase compared to the fludrocortisone phase. gla.ac.uk
The table below provides a comparative overview of findings from studies involving this compound and other corticosteroids:
| Comparison Drug | Animal Model | Key Comparative Findings | Reference |
| Dexamethasone | Mesenchymal Stem Cells | Both up-regulate ERK1/2 pathway, but have different metabolic byproducts and effects on cell stiffness. | researchgate.net |
| Dexamethasone | General animal models | Both increase vascular resistance to norepinephrine. Dexamethasone, but not aldosterone, restores pressor response to angiotensin II in adrenalectomized rats. | oup.com |
| Aldosterone, 11-deoxycorticosterone | Rabbit (ocular inflammation) | This compound significantly reduced ocular inflammation, an effect attributed to its mineralocorticoid activity. | dergipark.org.tr |
| Desoxycorticosterone pivalate (DOCP) + Prednisolone | Dog (hypoadrenocorticism) | DOCP with prednisolone was non-inferior to fludrocortisone. Blood pressure and neutrophil counts were higher with the DOCP combination. | gla.ac.uk |
Biomarker Identification and Validation in Preclinical Studies
The identification of reliable biomarkers to monitor the effects of this compound is an ongoing area of preclinical and translational research. These biomarkers are essential for understanding the drug's pharmacodynamics and for guiding therapeutic use.
In preclinical studies, changes in urinary electrolyte excretion, particularly the sodium-to-potassium (Na+/K+) ratio, serve as a direct pharmacodynamic biomarker of fludrocortisone's mineralocorticoid activity. nih.gov Administration of fludrocortisone in rats leads to a dose-dependent decrease in the urinary Na+/K+ ratio. nih.gov This biomarker has been shown to quantitatively translate from rats to humans, making it a valuable tool in translational research. nih.gov
Beyond electrolytes, research is exploring transcriptional biomarkers. While direct preclinical studies on fludrocortisone-specific gene expression biomarkers are emerging, studies on glucocorticoids offer insights. For instance, in studies involving hydrocortisone (B1673445), genes such as DSIPI, DDIT4, and FKBP5 have been identified as promising candidate biomarkers of glucocorticoid action. oup.com Given that fludrocortisone possesses some glucocorticoid activity, these genes could potentially be modulated by fludrocortisone as well, although this requires specific investigation. hpra.ieresearchgate.net
In the context of disease management, such as in congenital adrenal hyperplasia, plasma renin activity is a critical biomarker used to titrate the dose of this compound. oup.com Elevated plasma renin activity suggests under-replacement of mineralocorticoids. oup.com
The table below lists potential biomarkers for this compound identified in preclinical and related studies:
| Biomarker Category | Specific Biomarker | Preclinical Relevance | Reference |
| Electrolyte | Urinary Na+/K+ Ratio | Direct pharmacodynamic marker of mineralocorticoid activity; translates from rats to humans. | nih.gov |
| Endocrine | Plasma Renin Activity | Used to monitor and titrate mineralocorticoid replacement in disease models. | oup.com |
| Transcriptional (Potential) | DSIPI, DDIT4, FKBP5 | Identified as responsive to glucocorticoids; potential for monitoring fludrocortisone's glucocorticoid component. | oup.com |
Advanced Research Methodologies and Future Directions for Fludrocortisone Acetate
Clinical Trial Design and Methodology Enhancements
Randomized controlled trials (RCTs) are the cornerstone of evidence-based medicine, and several have been conducted to evaluate the efficacy of Fludrocortisone (B194907) acetate (B1210297) in various conditions. For instance, a double-blind, placebo-controlled RCT investigated the use of Fludrocortisone acetate for chronic fatigue syndrome (CFS) in patients with neurally mediated hypotension (NMH). nih.govresearchgate.net This study, conducted at two tertiary referral centers, randomized 100 participants to receive either this compound or a placebo for nine weeks. nih.govresearchgate.net The primary outcome was a significant improvement on a global wellness scale. nih.gov However, the trial found that this compound monotherapy was no more effective than placebo in improving symptoms. nih.govresearchgate.net
Another RCT, a double-blind, placebo-controlled crossover trial, assessed the effectiveness of this compound and salt in preventing syncope recurrence in children. jacc.org This study demonstrated a significant placebo effect and found that the combination therapy was not effective in preventing symptom recurrence. jacc.org
Network meta-analyses have also been employed to synthesize evidence from multiple RCTs, even in the absence of direct head-to-head comparisons. A recent Bayesian network meta-analysis of 17 RCTs involving 7,688 patients with septic shock compared hydrocortisone (B1673445) plus Fludrocortisone, hydrocortisone alone, and placebo. journalfeed.orgnih.gov The analysis suggested that the combination of hydrocortisone and Fludrocortisone was associated with a lower risk of all-cause mortality compared to both hydrocortisone alone and placebo. journalfeed.orgnih.gov Another systematic review and Bayesian network meta-analysis including 19 studies and 95,841 patients with septic shock also found that hydrocortisone plus fludrocortisone showed the lowest short-term mortality versus placebo. nih.gov
Table 1: Examples of Randomized Controlled Trials Involving this compound
| Study Focus | Design | Key Findings | Citation |
|---|---|---|---|
| Chronic Fatigue Syndrome with Neurally Mediated Hypotension | Randomized, double-blind, placebo-controlled | Fludrocortisone was no more effective than placebo in improving symptoms. | nih.govresearchgate.net |
| Prevention of Syncope in Children | Randomized, double-blind, placebo-controlled, crossover | Fludrocortisone and salt were ineffective in preventing syncope recurrence; a significant placebo effect was observed. | jacc.org |
| Septic Shock (Network Meta-Analysis) | Bayesian network meta-analysis of RCTs | Combination of hydrocortisone and fludrocortisone was associated with lower mortality compared to placebo and hydrocortisone alone. | journalfeed.orgnih.gov |
| Salt-Sensitive Hypertension Screening | Randomized crossover trial | Oral fludrocortisone administration can be a screening method for salt sensitivity. | nih.gov |
Prospective observational studies provide valuable real-world data on the use and outcomes of this compound. A single-center, prospective, open-label, single-dose, dose-escalation clinical trial investigated the safety and tolerability of intravitreal this compound for geographic atrophy secondary to age-related macular degeneration. bmj.comnih.gov This phase 1b study followed nine participants for six months, assessing outcomes such as the area of geographic atrophy and visual acuity. bmj.comnih.gov The findings suggested that intravitreal this compound was clinically safe and well-tolerated. nih.gov
Another prospective observational study with a mean follow-up of 12 months examined the longer-term safety of Fludrocortisone in 64 adults with hypotensive disorders. nice.org.uk A meta-analysis of prospective observational studies has also highlighted the link between orthostatic hypotension and cardiovascular morbidity and mortality. isrctn.com
The design of clinical trials, whether at a single center or multiple centers, influences the generalizability of the findings. A single-center, phase 1b prospective trial was conducted to evaluate intravitreal this compound in Sydney, Australia. bmj.comnih.gov While valuable for initial safety and feasibility assessments, single-center studies may have limited external validity.
In contrast, multi-center trials, by enrolling a more diverse patient population from various locations, enhance the applicability of the results. A multi-center, randomized, double-blind, placebo-controlled study is underway to evaluate a treatment for celiac disease, which will be conducted across multiple sites. australianclinicaltrials.gov.au Similarly, a multi-center randomized controlled trial is planned to assess different dose regimens of fludrocortisone on shock reversal in septic shock patients. centerwatch.com The FLudrocortisone Administration in Aneurysmal Subarachnoid Haemorrhage (FLASH) trial is another example of a multi-center, prospective, blinded, randomized clinical trial comparing fludrocortisone with placebo. veeva.com
Dose-escalation studies are crucial for determining the optimal and safe dose of a drug. A phase 1b study of intravitreal this compound for geographic atrophy utilized a two-part dose-escalation design. bmj.comnih.gov The study began with a lower dose in a small number of participants, and after a safety review, proceeded to a higher dose in a subsequent cohort. bmj.comnih.gov
Similarly, a Phase 1a, first-in-human, open-label dose-escalation study is being conducted to determine the recommended dose and/or maximum tolerated dose of a new investigational drug co-administered with this compound in patients with advanced metastatic castration-resistant prostate cancer. medifind.comclinicaltrials.gov Another study aims to determine the most suitable dose of Fludrocortisone for the reversal of sepsis and associated shock in ICU patients. centerwatch.com
Table 2: Dose-Escalation Design in a Phase 1b this compound Trial for Geographic Atrophy
| Part | Dose | Number of Participants | Monitoring | Citation |
|---|---|---|---|---|
| 1 | 1 mg/0.1 mL | 1, then 2 more | 28 days, reviewed by safety committee | bmj.comnih.gov |
| 2 | 2 mg/0.1 mL | 1, then 5 more | 28 days, followed by 6-month follow-up for all | bmj.comnih.gov |
Blinding is a critical component of high-quality clinical trials, minimizing bias in the assessment of outcomes. In a double-blind, placebo-controlled trial, neither the participants nor the investigators know who is receiving the active treatment versus a placebo.
Several studies of this compound have employed this rigorous design. For example, a randomized, double-blind, placebo-controlled trial evaluated Fludrocortisone for chronic fatigue syndrome and neurally mediated hypotension. nih.govresearchgate.net Another example is a double-blind, placebo-controlled trial of Fludrocortisone for the prevention of vasovagal syncope. isrctn.com The FLudrocortisone Administration in Aneurysmal Subarachnoid Haemorrhage (FLASH) trial is also designed as a multi-centre, prospective, blinded, randomized clinical trial. veeva.com
In a crossover trial, each participant receives both the active treatment and the placebo (or a comparator treatment) in a sequential order, with a washout period in between. This design allows for within-participant comparisons, often requiring a smaller sample size.
A placebo-controlled, double-blind, random-allocation crossover trial was used to assess the efficacy of this compound for chronic fatigue syndrome. nih.gov Participants received both Fludrocortisone and placebo for six weeks each. nih.gov Similarly, a randomized crossover study was conducted to evaluate an oral Fludrocortisone test for screening salt-sensitive hypertension. nih.gov A bioequivalence study of this compound also utilized a randomized, open-label, two-period, crossover design. geneesmiddeleninformatiebank.nl
Patient Cohort Selection and Characterization
The selection and detailed characterization of patient cohorts are fundamental to the rigor and applicability of clinical research on this compound. Studies have encompassed a range of populations, defined by specific underlying conditions. For instance, research into orthostatic hypotension has included patients with diabetic neuropathy, Parkinson's disease, and familial dysautonomia. nih.govcochranelibrary.com Clinical trials investigating the use of this compound for chronic fatigue syndrome have focused on patients with neurally mediated hypotension. nih.gov
In the context of ophthalmology, a phase 1b study of intravitreal this compound for geographic atrophy secondary to age-related macular degeneration (AMD) enrolled a small cohort of nine participants. nih.gov A larger phase II trial is planned to further evaluate safety and efficacy in this patient population. trialscreen.org For studies in healthy volunteers, inclusion criteria are often stringent, specifying a narrow age range (e.g., 20-25 years), a specific Body Mass Index (BMI) range, and the absence of any significant medical conditions. clinicaltrials.gov
The characterization of these cohorts involves a variety of baseline assessments. In studies of orthostatic hypotension, this includes detailed measurements of blood pressure changes upon standing or tilting. nih.gov For research in geographic atrophy, assessments include best-corrected visual acuity (BCVA), low-luminance BCVA, and the area of geographic atrophy. nih.gov The importance of reporting baseline disease severity has been emphasized to allow for more accurate interpretation of treatment effects. cochranelibrary.com
Below is an interactive data table summarizing patient cohort characteristics from various studies.
| Study Focus | Condition | Key Inclusion Criteria | Key Exclusion Criteria | Reference |
| Orthostatic Hypotension | Diabetic Neuropathy, Parkinson's Disease, Familial Dysautonomia | Diagnosis of orthostatic hypotension due to chronic peripheral or central autonomic neuropathy | Medication-induced orthostatic hypotension, acute volume depletion | nih.gov |
| Geographic Atrophy | Age-related Macular Degeneration | Presence of geographic atrophy secondary to AMD | --- | nih.gov |
| Healthy Volunteers | Healthy | Age 20-25 years, BMI 20-25 kg/m ², normal clinical exams | History of significant allergy, resting heart rate < 50 bpm, ongoing medication | clinicaltrials.gov |
| Chronic Fatigue Syndrome | Neurally Mediated Hypotension | Diagnosis of Chronic Fatigue Syndrome and Neurally Mediated Hypotension | --- | nih.gov |
Outcome Measure Standardization and Reporting
For orthostatic hypotension, researchers have called for a core set of standardized outcomes. nih.gov This includes objective measures such as mean supine and standing (or tilted) blood pressure at specific time points (e.g., three minutes) to allow for data pooling across studies. cochranelibrary.com Subjective outcomes, like the frequency and severity of symptoms such as dizziness and presyncope, are also critical but require validated scales for consistent measurement. cochranelibrary.com
In ophthalmological research, outcome measures for geographic atrophy studies have included changes in the area of atrophy, best-corrected visual acuity (BCVA), and low-luminance BCVA. nih.gov For studies in animal models of retinal degeneration, outcomes have included electroretinogram (ERG) and optical coherence tomography (OCT) to assess retinal function and structure, respectively. researchgate.net
The table below outlines proposed and utilized outcome measures in this compound research.
| Condition | Objective Outcome Measures | Subjective Outcome Measures | Reference |
| Orthostatic Hypotension | Change in systolic and diastolic blood pressure (supine vs. standing/tilted) | Frequency and severity of lightheadedness, dizziness, presyncope; Quality of life; Falls | nih.govcochranelibrary.com |
| Geographic Atrophy | Change in geographic atrophy area; Change in best-corrected visual acuity (BCVA); Change in low-luminance BCVA | --- | nih.gov |
| Retinal Degeneration (Animal Models) | Electroretinogram (ERG); Optical Coherence Tomography (OCT); Quantification of photoreceptor death and macrophage infiltration | --- | researchgate.net |
Pharmacogenomics and Individualized Response to this compound
The field of pharmacogenomics holds promise for tailoring this compound therapy to an individual's genetic makeup, potentially optimizing efficacy and minimizing adverse effects. While research directly focused on this compound is emerging, studies on related corticosteroids provide a framework for future investigations.
Genetic variations in enzymes involved in corticosteroid metabolism and in the receptors they target can influence individual responses. uib.no For instance, research in congenital adrenal hyperplasia has shown that a polymorphism in the CYP3A7 gene (CYP3A7*1C) was associated with the need for a lower dose of cortisone (B1669442) acetate. nih.gov This suggests that similar genetic variations could influence the required dosage and response to this compound.
The glucocorticoid receptor, a target for this compound's anti-inflammatory effects, is another area of interest. nih.govbiorxiv.org Polymorphisms in the gene encoding the immunophilin FK506-binding protein 51 (FKBP51), which modulates glucocorticoid receptor sensitivity, could contribute to inter-individual differences in response to this compound. uib.no
Future pharmacogenomic studies of this compound could investigate:
Genes related to corticosteroid metabolism: Examining polymorphisms in genes like CYP3A4 and CYP3A5, which are involved in the metabolism of many steroids.
Genes encoding corticosteroid receptors and interacting proteins: Investigating variations in the glucocorticoid and mineralocorticoid receptor genes, as well as in genes for proteins like FKBP51.
Genes related to the underlying condition: For example, in orthostatic hypotension, exploring genetic factors that influence autonomic function.
Drug Repurposing and Novel Indications Research
Drug repurposing, the identification of new uses for existing drugs, offers a streamlined and cost-effective approach to therapeutic development. nih.govbiomolther.orgbiologists.com this compound, with its established safety profile, is a candidate for such investigations.
One area of active research is its potential use in ophthalmology. Preclinical studies in a mouse model of dry age-related macular degeneration (AMD) have shown that intravitreal administration of this compound can prevent the accumulation of macrophages and the development of AMD-like lesions. eyeco.com.au This has led to early-phase clinical trials investigating its use for geographic atrophy. nih.goveyeco.com.au
This compound has also been identified in a zebrafish model as having anti-inflammatory properties, suggesting its potential for treating inflammatory conditions beyond its current indications. biologists.com Furthermore, its role in combination therapy for septic shock has been investigated, although its specific contribution remains a subject of study. nih.gov
The table below summarizes some of the novel indications being explored for this compound.
| Potential Novel Indication | Rationale/Mechanism | Stage of Research | Reference |
| Geographic Atrophy (Dry AMD) | Anti-inflammatory effects, prevention of macrophage accumulation | Phase II Clinical Trial (planned) | trialscreen.orgeyeco.com.au |
| Inflammatory Diseases | General anti-inflammatory properties | Preclinical (Zebrafish model) | biologists.com |
| Sepsis/Septic Shock | Part of a corticosteroid combination therapy to improve outcomes | Clinical (Pharmacokinetic studies) | nih.gov |
| Osteogenic Differentiation | Stimulation of mesenchymal stem cell differentiation into osteoblasts | Preclinical (in vitro) | nih.gov |
Formulation Research and Delivery Systems (e.g., Intravitreal Administration)
Research into novel formulations and delivery systems for this compound aims to enhance its therapeutic efficacy, improve its stability, and enable targeted delivery.
A significant area of development is the formulation of this compound for intravitreal administration for the treatment of retinal diseases like geographic atrophy. nih.goveyeco.com.au This localized delivery is intended to maximize the drug's effect in the eye while minimizing systemic side effects. A phase 1b study has evaluated the safety of a single intravitreal injection of this compound. nih.gov
The development of oral solutions has also been a focus, addressing the needs of patients who may have difficulty with solid dosage forms. However, the hydrophobic nature of this compound presents challenges in creating stable aqueous solutions. google.com
Topical formulations for dermal delivery have also been investigated. Studies have explored the use of nanostructured lipid carriers (NLCs) and nano-sized emulsions to improve the skin penetration of this compound. unique-therapeutics.com The inclusion of cyclodextrins in nano-emulsions has also been shown to enhance the biological effect of this compound on the skin. mdpi.com
Computational Modeling and Simulation in this compound Research
Computational modeling and simulation are increasingly being used to understand and predict the behavior of pharmaceutical compounds, including this compound.
One application is in the study of drug solubility. The solubility of this compound in supercritical carbon dioxide has been investigated using various empirical and thermodynamic models. dntb.gov.uaresearchgate.net This type of modeling is crucial for the development of novel drug formulation processes, such as the production of fine particles using supercritical anti-solvent methods. researchgate.net
Pharmacokinetic modeling has been employed to characterize the absorption, distribution, metabolism, and elimination of this compound in specific patient populations, such as those with septic shock. nih.gov These models can help to understand the large inter-individual variability in drug exposure and identify factors that influence it. nih.gov
Future applications of computational modeling in this compound research could include:
Molecular docking simulations: To better understand the interaction of this compound with its target receptors.
Quantitative structure-activity relationship (QSAR) modeling: To predict the biological activity of new derivatives of this compound.
Physiologically based pharmacokinetic (PBPK) modeling: To simulate the drug's behavior in different patient populations and under various physiological conditions.
Integration of Omics Data (e.g., Proteomics, Metabolomics) in Research
The integration of "omics" data, such as proteomics (the study of proteins) and metabolomics (the study of metabolites), offers a powerful approach to understanding the systemic effects of this compound and the molecular mechanisms underlying its therapeutic actions.
In a study of atrial fibrillation-induced heart failure, an integrated analysis of proteomics and metabolomics identified this compound as one of several potential biomarkers that could predict the presence of heart failure in patients with atrial fibrillation. nih.gov This highlights the potential of omics approaches to identify novel diagnostic and prognostic markers related to conditions where this compound may have a therapeutic role.
Metabolomic studies in dogs with hypoadrenocorticism have shown that treatment, which can include this compound, leads to the normalization of many metabolic abnormalities, although some alterations may persist. mdpi.com This suggests that metabolomics can be used to monitor the metabolic response to treatment and potentially identify areas for therapeutic optimization.
In the context of bone regeneration, metabolomic analysis of mesenchymal stem cells treated with this compound has been used to elucidate the signaling pathways involved in its osteogenic effects. nih.govbiorxiv.org This research has shown that the glucocorticoid activity of this compound likely contributes to its ability to stimulate osteogenesis. nih.govbiorxiv.org
Addressing Research Gaps and Future Priorities for this compound
While this compound has been a therapeutic staple for decades, particularly in managing conditions related to mineralocorticoid deficiency and orthostatic hypotension, significant gaps persist in the understanding of its full therapeutic potential and long-term effects. The evolution of advanced research methodologies presents an opportunity to address these gaps and define future priorities for investigation. The current body of evidence, though supportive of its use in specific contexts, is limited by a scarcity of large-scale, long-term randomized controlled trials (RCTs). cochranelibrary.comcochrane.orgnih.govcochrane.org
Key research gaps identified in the scientific literature include the need for more robust clinical trials for its use in orthostatic hypotension, especially within specific patient populations. cochranelibrary.com There is a recognized lack of RCTs evaluating the effects of fludrocortisone in individuals with orthostatic hypotension associated with conditions such as Lewy body disease, multiple system atrophy, amyloid-induced orthostatic hypotension, and familial dysautonomia. cochranelibrary.com Furthermore, the quality of evidence supporting its use for vasovagal syncope is considered poor, with a clear need for definitive, placebo-controlled trials. clinicaltrials.gov
Another significant gap is the absence of head-to-head comparative effectiveness trials. cochranelibrary.com Specifically, there is a call for RCTs directly comparing fludrocortisone with other pharmacological options like midodrine (B238276) to better inform clinical guidelines. cochranelibrary.comahajournals.org The pharmacokinetic profile of fludrocortisone in specific critical care settings, such as septic shock, also remains an under-investigated area. nih.gov Research has highlighted that while a combination of hydrocortisone and fludrocortisone may be beneficial in septic shock, the pharmacokinetics following oral administration in this patient group has not been thoroughly explored. nih.gov
Future research priorities should be directed at systematically closing these knowledge gaps. A primary objective is the initiation of large, well-designed, and long-term RCTs for orthostatic hypotension. cochranelibrary.com These studies should employ standardized outcome reporting and blood pressure measurements to ensure data can be compared and synthesized effectively. cochrane.org Such trials are crucial for establishing long-term efficacy and safety, particularly in patient populations that have not been rigorously studied. cochranelibrary.comcochrane.org
A promising future direction for this compound research is the exploration of novel therapeutic indications. An emerging area of interest is its potential application in ophthalmology. A phase 1b clinical trial investigated the use of a single-dose intravitreal injection of this compound for the treatment of geographical atrophy (GA) secondary to age-related macular degeneration. bmj.com The study suggested that this application may be a feasible therapy for reducing the progression of GA. bmj.com
Table 1: Research Findings on Intravitreal this compound (FCA) for Geographical Atrophy (GA)
| Parameter | Study Eye (FCA Treated) | Fellow Eye (Untreated) | Timeframe | Significance (p-value) | Source |
|---|---|---|---|---|---|
| Mean Increase in GA Area | 0.5 mm² | 0.62 mm² | 6 Months | p=0.64 (difference between eyes) | bmj.com |
| Progression Rate Reduction | The study reported a mean reduction in the rate of GA progression of 19.9% over the study duration. | 6 Months | N/A | bmj.com |
This table summarizes key findings from a phase 1b clinical trial evaluating intravitreal this compound for geographical atrophy. The data suggests a potential treatment effect, warranting further investigation in larger, controlled studies. bmj.com
Further priorities include conducting pharmacokinetic and pharmacodynamic studies in diverse patient populations to optimize use in specific clinical scenarios like septic shock. nih.gov Investigating the long-term cardiovascular safety profile is also critical, given theoretical concerns about the risk of congestive heart failure with prolonged use. ahajournals.org Finally, continued research into novel drug delivery systems and formulations, such as topical applications or stable oral solutions, could enhance the therapeutic application of this compound. has-sante.frresearchgate.netgeneesmiddeleninformatiebank.nl
Q & A
Q. What are the best practices for handling and storing fludrocortisone acetate in laboratory settings?
- Methodological Answer : this compound should be stored at controlled temperatures (powder: -20°C; solutions: -80°C) to maintain stability . Avoid inhalation of dust by using respiratory filters during brief exposure and ensure proper ventilation . Wear protective gloves (e.g., nitrile) and eye protection to minimize skin/eye contact . Store separately from food and incompatible substances, and follow OSHA HCS guidelines for static discharge prevention .
Q. How can researchers quantify this compound purity in experimental samples?
-
Methodological Answer : The USP method involves dissolving the compound in chloroform, reacting with tetrazolium blue to form a chromophore, and measuring absorbance at 525 nm using spectrophotometry. Calculate purity using the formula:
where is the standard concentration (µg/mL), and are absorbances of test/standard solutions . Infrared spectroscopy (paste method) and specific optical rotation () further confirm identity .
Q. What are the key structural features of this compound that influence its pharmacological activity?
- Methodological Answer : The fluorine atom at C9α enhances mineralocorticoid receptor (MR) binding by mimicking hydrogen’s size while increasing electronegativity . The C21 acetate ester prolongs bioavailability via hydrolysis to active fludrocortisone in vivo . Structural verification via IR spectra (e.g., carbonyl stretching at \sim1700 cm⁻¹) and melting point (233–234°C) ensures compound integrity .
Advanced Research Questions
Q. What experimental models are appropriate for studying MR activation by this compound?
- Methodological Answer : Use in vitro MR-binding assays with transfected HEK293 cells to measure receptor affinity . For in vivo studies, adrenalectomized rodents are ideal for evaluating sodium retention and blood pressure modulation . Dose-response curves (0.1–0.2 mg/day in humans) should account for interspecies scaling and glucocorticoid cross-reactivity .
Q. How to address discrepancies in clinical outcomes when using this compound for off-label conditions?
- Methodological Answer : A Phase 1B trial for geographic atrophy found no functional improvement despite preclinical MR neuroprotection data . To reconcile such contradictions, consider patient stratification (e.g., baseline plasma norepinephrine levels) and optimize endpoints (e.g., retinal imaging vs. symptom scores) . Cross-over designs with placebo controls mitigate inter-individual variability .
Q. What methodological considerations are critical for dose-response studies in animal models?
- Methodological Answer : Monitor electrolyte balance (serum Na⁺/K⁺) and blood pressure telemetry in rodents to avoid hypernatremia . Use LC-MS/MS for plasma quantification (LOQ < 1 ng/mL) to correlate pharmacokinetics with MR activation . Adjust doses based on glucocorticoid interference; co-administer hydrocortisone in adrenal insufficiency models .
Q. How to reconcile conflicting data on this compound’s efficacy in adrenal insufficiency models?
- Methodological Answer : Variations arise from differences in glucocorticoid co-therapy (e.g., hydrocortisone vs. prednisone) and sodium intake . Standardize protocols by using fixed glucocorticoid doses (e.g., 20 mg/day hydrocortisone) and controlled diets (3–5 g Na⁺/day) . Meta-analyses of historical trials (e.g., Addison’s disease vs. salt-wasting syndrome) clarify context-specific efficacy .
Data Contradiction Analysis
Q. Why does this compound show minimal glucocorticoid effects despite structural similarity to cortisol?
- Methodological Answer : While fludrocortisone binds glucocorticoid receptors (GR), its 9α-fluorine substitution prioritizes MR affinity, yielding a 10:1 MR:GR activity ratio . Functional assays (e.g., GRE-luciferase reporters) confirm weak GR transactivation, explaining its predominant mineralocorticoid effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
